Benzylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQKYBSKWIADBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N, Array | |
| Record name | BENZYLAMINE | |
| Source | CAMEO Chemicals | |
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| Record name | BENZYLAMINE | |
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| Source | PubChem | |
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Related CAS |
3287-99-8 (hydrochloride) | |
| Record name | Benzylamine | |
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DSSTOX Substance ID |
DTXSID5021839 | |
| Record name | Benzylamine | |
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Molecular Weight |
107.15 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzylamine is a colorless to light yellow liquid with a strong odor of ammonia. Floats and mixes with water. (USCG, 1999), Liquid, Colorless to light-yellow liquid with a strong ammonia odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID. | |
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Boiling Point |
364.1 °F at 760 mmHg (USCG, 1999), 185 °C, 185.00 °C. @ 760.00 mm Hg | |
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Flash Point |
168 °F (USCG, 1999), 168 °F, 65 °C (149 °F) - closed cup, 60 °C | |
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Solubility |
Miscible in ethanol and diethyl ether. Very soluble in acetone. Soluble in benzene. Slightly soluble in chloroform., In water, 1.00X10+6 mg/L at 20 °C (miscible), 1000 mg/mL at 20 °C, Solubility in water: miscible | |
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| Source | Human Metabolome Database (HMDB) | |
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Density |
0.98 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.983 at 19 °C/4 °C, Density: 0.9813 g/cu cm at 20 °C, Density = 0.9272 at 86.6 °C/4 °C, Relative density (water = 1): 0.98 | |
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Vapor Pressure |
0.66 [mmHg], VP: approx 60 Pa at 20 °C, approx 130 Pa at 30 °C, approx 520 Pa at 50 °C, 0.662 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 87 | |
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Color/Form |
Colorless liquid, Light amber liquid | |
CAS No. |
100-46-9 | |
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Melting Point |
-51 °F (USCG, 1999), 10 °C | |
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Synthetic Methodologies and Advanced Preparative Chemistry of Benzylamine
Established Synthetic Pathways to Benzylamine and its Derivatives
Ammonolysis of Benzyl (B1604629) Chloride
The ammonolysis of benzyl chloride is a conventional and straightforward method for the synthesis of this compound. nih.govuni.lunih.gov This reaction proceeds via a nucleophilic substitution mechanism, where ammonia (B1221849) (NH₃), acting as the nucleophile, attacks the electrophilic carbon atom of the benzyl group, displacing the chloride ion. nih.gov
Reaction: C₆H₅CH₂Cl + NH₃ → C₆H₅CH₂NH₂ + HCl uni.lunih.gov
A crucial aspect of this synthesis is the management of side reactions. The primary amine product, this compound, is itself a nucleophile and can further react with benzyl chloride to form secondary (dithis compound) and tertiary (trithis compound) amines. uni.luwikipedia.org To favor the formation of the primary amine, a large excess of ammonia is typically employed. wikipedia.org The reaction is often carried out in aqueous ammonia, and temperatures can be elevated to increase the reaction rate, though higher temperatures may also promote the formation of undesired byproducts. wikipedia.org One patented method describes reacting benzyl chloride with aqueous ammonia at temperatures between 60 to 150°C in the presence of a nonpolar solvent to improve the separation of the product. wikipedia.org
Reductive Amination of Benzaldehyde (B42025)
Reductive amination of benzaldehyde represents another widely utilized and versatile route to this compound. nih.gov This two-step, one-pot process involves the initial reaction of benzaldehyde with ammonia to form an imine intermediate (benzylimine). nih.gov This intermediate is then reduced to yield this compound. nih.gov
Step 1 (Imine Formation): C₆H₅CHO + NH₃ ⇌ C₆H₅CH=NH + H₂O Step 2 (Reduction): C₆H₅CH=NH + [H] → C₆H₅CH₂NH₂
Various reducing agents can be employed for the second step, including sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation with H₂ gas over a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. nih.govuni.lu The choice of catalyst and reaction conditions can influence the yield and selectivity of this compound. For instance, studies have investigated the use of catalysts such as Ni/SiO₂, Ru/C, and Ru/Al₂O₃ in a slurry reactor to optimize the yield and minimize byproducts like benzyl alcohol and hydrobenzamide. uni.lu Recent research has also explored electrochemical reductive amination as a promising alternative, demonstrating high Faradaic efficiency for this compound synthesis using a silver electrocatalyst under ambient conditions. nih.gov
Gabriel Synthesis of this compound
The Gabriel synthesis is a classic and reliable method for preparing pure primary amines, including this compound, free from contamination by secondary or tertiary amine byproducts. nih.govnih.gov The synthesis begins with the deprotonation of phthalimide (B116566) by a base, such as potassium hydroxide (B78521) or potassium carbonate, to form the phthalimide anion. nih.govfishersci.co.uk This anion then acts as a nucleophile, attacking an alkyl halide—in this case, benzyl chloride—in a nucleophilic substitution reaction to form N-benzylphthalimide. nih.govwikipedia.org
The final step involves the liberation of the primary amine from the N-benzylphthalimide. This is typically achieved through hydrazinolysis (reaction with hydrazine), which cleaves the imide to yield this compound and the stable phthalhydrazide (B32825) byproduct. nih.govfishersci.co.uk Alternatively, acidic or basic hydrolysis can be used. fishersci.co.uk The Gabriel synthesis is valued for its high yields and the purity of the resulting primary amine. nih.gov
| Reagent | Role |
| Phthalimide | Source of the nitrogen atom for the amine |
| Potassium Hydroxide/Carbonate | Base to deprotonate phthalimide |
| Benzyl Chloride | Provides the benzyl group |
| Hydrazine | Cleaves the intermediate to release the primary amine |
N-Alkylation of Benzyl Alcohols with Ammonia Sources
A more atom-economical and environmentally friendly approach to this compound synthesis is the direct N-alkylation of benzyl alcohols with ammonia sources. wikipedia.org This method often utilizes the "borrowing hydrogen" or "hydrogen autotransfer" methodology. wikipedia.orgnih.gov In this catalytic cycle, a transition metal catalyst, such as a nickel-based catalyst, temporarily abstracts hydrogen from the benzyl alcohol to form an in-situ aldehyde intermediate (benzaldehyde). nih.gov This aldehyde then reacts with ammonia to form an imine, which is subsequently reduced by the "borrowed" hydrogen, now held by the catalyst, to yield this compound. wikipedia.orgnih.gov
This process is attractive because it starts with readily available benzyl alcohols and uses ammonia, an inexpensive nitrogen source. wikipedia.org A significant challenge is preventing the over-alkylation of the primary amine product to form secondary and tertiary amines. wikipedia.orguni.lu Research has focused on developing selective catalysts, such as commercially available heterogeneous nickel catalysts, that can effectively produce primary benzylamines from benzyl alcohols and aqueous ammonia or ammonium (B1175870) salts. uni.luuni.lu This methodology has also been successfully extended to the synthesis of other important amines like p-xylylenediamine and m-xylylenediamine (B75579) from their corresponding diols. wikipedia.orgnih.gov
Green Chemistry Approaches in this compound Synthesis
Environmentally Benign Synthetic Routes
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of this compound. Several strategies are being explored to make the production of this important chemical more sustainable.
One key area of development is the use of greener catalysts and reaction conditions. The N-alkylation of benzyl alcohols with ammonia, as described previously, is a prime example of a greener route as it avoids the use of halide leaving groups and generates water as the only stoichiometric byproduct. wikipedia.org The use of heterogeneous catalysts, like Raney Ni, which can be easily separated and recycled, further enhances the environmental credentials of this method. wikipedia.orgnih.gov
Microwave irradiation and ultrasound have also been investigated as alternative energy sources to conventional heating. nih.govwikidata.org These techniques can lead to significantly shorter reaction times and potentially higher yields, reducing energy consumption. For example, the reaction of ethyl cyanoacetate (B8463686) with this compound to form cyanoacetamides, a step in the synthesis of other heterocyclic compounds, was completed in just one minute under microwave irradiation, compared to one hour at room temperature. nih.gov
Utilization of Choline (B1196258) Chloride/Sodium Salts as Green Media
The pursuit of environmentally benign chemical processes has led to the exploration of green media for this compound synthesis, with a notable focus on deep eutectic solvents (DESs) like those formed from choline chloride and sodium salts. researchgate.netresearchgate.net Research has demonstrated that employing choline chloride/sodium salts as a reaction medium facilitates the production of benzylamines from benzyl halides and sodium amide without the formation of salt by-products. researchgate.net This method is lauded for its green chemistry principles, which include moderate reaction conditions, cost-effective processing, simple operation, adequate yields, and straightforward purification. researchgate.net
The general procedure involves stirring choline chloride with sodium amide, followed by the addition of a benzyl halide. researchgate.net The reaction proceeds to completion, and the this compound product can be extracted using an organic solvent like chloroform. researchgate.net This approach avoids the use of toxic solvents and hazardous catalysts, making it an environmentally friendly alternative to conventional methods. researchgate.netresearchgate.net The choline chloride medium can also be reused, further enhancing its sustainability profile. researchgate.net
Deep eutectic solvents, particularly those based on choline chloride, are gaining traction in organic synthesis. mdpi.commdpi.commdpi.com They can be formed from choline chloride and various hydrogen bond donors, such as urea (B33335) or glycerol. mdpi.comderpharmachemica.com These solvents are not only environmentally friendly but can also act as catalysts or even as reactants in certain transformations. researchgate.netmdpi.com
Catalysis in Sustainable this compound Production
Catalysis is central to the sustainable production of this compound, with significant research efforts directed towards the hydrogenation of benzonitrile (B105546) and the reductive amination of benzaldehyde. rsc.org
Hydrogenation of Benzonitrile:
The selective liquid-phase hydrogenation of benzonitrile to this compound has been extensively studied using various metal-supported catalysts. rsc.org Nickel-on-silica (Ni/SiO2) has been shown to be more active and selective for this compound production compared to cobalt or palladium catalysts under specific conditions (373 K and 13 bar H2 in ethanol), yielding 78% this compound. rsc.org Other effective catalysts include ruthenium hydride complexes, which have demonstrated high activity in toluene (B28343). acs.org Palladium supported on gamma-alumina (Pd/γ-Al2O3) has also proven efficient, especially in a trickle-bed reactor, which can enhance mass transfer and limit by-product formation, leading to this compound yields of approximately 86%. rsc.org However, palladium catalysts can also promote the subsequent hydrogenolysis of this compound to toluene, a competing reaction pathway. acs.orgresearchgate.net
Reductive Amination of Benzaldehyde:
Reductive amination of benzaldehyde with ammonia is a waste-free and widely applicable method for this compound synthesis. askfilo.compearson.comnih.gov This process involves the reaction of benzaldehyde with ammonia to form an imine intermediate, which is then reduced to this compound. askfilo.compearson.com Various catalytic systems have been developed for this transformation. For instance, a simple RuCl2(PPh3)3 catalyst has been shown to be effective for the synthesis of a broad range of primary amines, including this compound, under scalable conditions. nih.gov Nickel supported on diatomite has also been used to achieve controllable selective reductive amination by adjusting hydrogen pressure and ammonia concentration. researchgate.net Additionally, electrochemical methods using heterogeneous metal surfaces, such as silver, are being explored as a sustainable alternative to traditional thermochemical reductive amination. caltech.edu
Production from Renewable Resources:
A novel and sustainable approach involves the production of benzylamines from lignin (B12514952), an abundant form of renewable biomass. cas.cnnih.govresearchgate.net This strategy involves the direct transformation of lignin β-O-4 model compounds into benzylamines through a sequence of dehydrogenation, Cβ-O bond hydrogenolysis, and reductive amination using a Pd/C catalyst. cas.cnnih.gov This process represents a significant step towards creating value-added chemicals from renewable feedstocks. cas.cnnih.govresearchgate.net Another bio-based method utilizes a nine-step artificial enzyme cascade in engineered E. coli to produce this compound from L-phenylalanine, achieving a 70% conversion. nih.gov
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives is crucial for accessing a wide array of functional molecules with applications in pharmaceuticals and materials science.
Strategies for Aromatic Ring Substitution
Substitution on the aromatic ring of this compound is governed by the directing effects of the aminomethyl group (-CH2NH2). As an activating group, it directs incoming electrophiles to the ortho and para positions during electrophilic aromatic substitution reactions. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be employed to introduce a variety of substituents onto the benzene (B151609) ring. The conditions for these reactions must be carefully controlled to avoid side reactions, such as oxidation of the amino group or over-substitution.
Synthesis of N-Substituted Benzylamines
The synthesis of N-substituted benzylamines is commonly achieved through reductive amination. masterorganicchemistry.comnih.gov This method involves the reaction of this compound with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding N-substituted amine. masterorganicchemistry.com A variety of reducing agents can be used, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. pearson.commasterorganicchemistry.com This approach is highly versatile and avoids the problem of multiple alkylations that can occur with direct N-alkylation using alkyl halides. masterorganicchemistry.com For example, N-methylthis compound can be synthesized by reacting this compound with formaldehyde (B43269) in the presence of a reducing agent. masterorganicchemistry.com This method can be used to introduce a wide range of alkyl and benzyl groups onto the nitrogen atom. masterorganicchemistry.com
A general procedure for preparing N-monosubstituted benzylamines involves the catalytic hydrogenation of a mixture of a benzaldehyde derivative and a primary amine using a Pd-C catalyst in the presence of chloroform. google.com
Preparation of Axially Chiral Biaryl Benzylamines
Axially chiral biaryl amines are an important class of compounds, often used as chiral ligands and catalysts in asymmetric synthesis. nih.govnih.govresearchgate.netresearchgate.net Their synthesis represents a significant challenge in organic chemistry. Atroposelective synthesis, which controls the stereochemistry around a chiral axis, is a key strategy.
Recent advances include cobalt-catalyzed atroposelective C-H arylation, which provides access to a range of enantioenriched biaryl-2-amines with high yields and excellent enantioselectivities. nih.gov Another powerful method is the palladium-catalyzed free-amine-directed atroposelective C-H olefination, which uses a simple amine as a directing group to synthesize axially chiral biaryl-2-amines. nih.govresearchgate.net
Engineered imine reductases (IREDs) have also been employed in the reductive amination desymmetrization of biaryl dialdehydes. researchgate.netfigshare.comacs.org This biocatalytic approach allows for the construction of a variety of axially chiral biaryl benzylamines with high conversion and enantiomeric excess. researchgate.netfigshare.com The remaining aldehyde group in the product offers a handle for further chemical modifications. acs.org
| Synthetic Strategy | Catalyst/Reagent | Key Features |
| Cobalt-Catalyzed C-H Arylation | Cobalt(II) salt and salicyloxazoline ligand | Straightforward and sustainable access to enantioenriched biaryl-2-amines. nih.gov |
| Palladium-Catalyzed C-H Olefination | Pd(II) catalyst and chiral spiro phosphoric acid (SPA) | Uses a free amine as a directing group; provides high enantioselectivities. nih.govresearchgate.net |
| Enzyme-Enabled Reductive Amination | Engineered imine reductases (IREDs) | Desymmetrization of biaryl dialdehydes; high conversion and enantiomeric excess. researchgate.netfigshare.com |
Synthesis of this compound-Sulfonamide Derivatives
This compound-sulfonamide derivatives are a significant class of compounds with a wide range of biological activities. tandfonline.comrsc.orgogu.edu.trnih.gov Their synthesis typically involves the reaction of a this compound with a sulfonyl chloride. ajphs.com
One common approach is the reaction of this compound with a substituted benzenesulfonyl chloride to yield the parent N-benzylsulfonamide. ajphs.com This parent compound can then be further functionalized at the nitrogen atom by reaction with various electrophiles in the presence of a base like sodium hydride. ajphs.com
Another synthetic route involves the initial formation of a Schiff base by reacting a benzaldehyde with a sulfonamide, followed by reduction of the imine to the corresponding this compound derivative. tandfonline.comogu.edu.trnih.gov For example, substituted benzaldehydes can be condensed with sulfanilamide, and the resulting imine is then reduced with sodium borohydride. nih.gov
A one-pot, two-step procedure has been developed for the preparation of primary benzylic N-alkylsulfonamides from the in-situ reduction of an intermediate N-sulfonyl imine. rsc.org A plausible mechanism involves the formation of an N-iodosulfonamide from the reaction of a sulfonamide with iodobenzene (B50100) diacetate and iodine. This intermediate then reacts with an aldehyde, and the resulting N-sulfonyl imine is reduced with sodium borohydride to give the final product.
The nucleophilic addition of N-benzylsulfonamides to 1-bromo-1-alkynes provides a regio- and stereoselective route to (Z)-N-benzyl-N-(1-bromo-1-alken-2-yl)sulfonamides, which can then undergo palladium-catalyzed cyclization to form 1,2-dihydroisoquinolines. clockss.org
| Starting Materials | Reagents | Product Type |
| This compound, 4-chlorobenzenesulfonyl chloride | Sodium hydride, electrophiles | N-substituted N-benzyl-4-chlorobenzenesulfonamides ajphs.com |
| Benzaldehyde, Sulfanilamide | Ethanol, Acetic acid, Sodium borohydride | 4-(Benzylamino)benzenesulfonamide derivatives tandfonline.comogu.edu.tr |
| Aldehyde, Sulfonamide | Iodobenzene diacetate, Iodine, Sodium borohydride | N-benzyl sulfonamides |
| N-benzylsulfonamide, 1-bromo-1-alkyne | Base, Palladium catalyst | 1,2-dihydroisoquinolines clockss.org |
Synthesis of Schiff Base Metal Complexes Derived from this compound
Schiff bases derived from this compound are versatile ligands in coordination chemistry, readily forming stable complexes with a variety of metal ions. The synthesis is a two-step process initiated by the condensation of a primary amine, such as this compound or its derivatives, with a carbonyl compound. ijlpr.comisca.in This reaction, which forms the characteristic azomethine or imine group (-C=N-), is typically carried out in an alcohol solvent and may be facilitated by a few drops of an acid like glacial acetic acid to achieve the optimal pH for the reaction. isca.in
The resulting Schiff base ligand, which can be bidentate or polydentate, is then reacted with a metal salt, often a chloride or acetate (B1210297) salt, in a specific molar ratio (commonly 1:2 metal-to-ligand) to form the desired complex. ijlpr.comisca.in The mixture is typically refluxed for several hours, during which the metal complex precipitates. This product is then filtered, washed, and dried. ijlpr.com
A variety of transition metal ions have been successfully complexed using this compound-derived Schiff bases. For example, a bidentate ligand was created by condensing 4-Methyl this compound with 2-hydroxybenzaldehyde. ijlpr.com This ligand was subsequently used to synthesize complexes with Zinc (II) and Cadmium (II). ijlpr.com In other work, Schiff bases from 4-Methyl Benzyl amine and 2-hydroxy 5-Nitro Acetophenone have been used to form complexes with Mn(II), Co(II), Zn(II), and Cd(II). researchgate.net Characterization of these complexes using techniques like Infrared (IR) spectroscopy confirms coordination between the metal ion and the ligand, typically through the azomethine nitrogen and a deprotonated phenolic oxygen atom. ijlpr.comresearchgate.net
Mechanistic Investigations of this compound Synthesis
The condensation of this compound with glyoxal (B1671930) is a key reaction for producing the cage compound 2,4,6,8,10,12-hexabenzyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0⁵,⁹.0³,¹¹]dodecane, commonly known as hexabenzylhexaazaisowurtzitane (HBIW). rsc.orgbibliotekanauki.plmdpi.com This reaction is a critical step in the synthesis of the high-energy material CL-20. mdpi.comnih.gov Computational studies have provided significant insight into the reaction mechanism.
The formation of HBIW from this compound and glyoxal is understood to proceed through several intermediate steps. nih.govresearchgate.net The initial reaction involves the formation of key intermediates such as 1,2-bis(benzylamino)-1,2-ethanediol and N,N'-dibenzyl-1,2-ethanediimine. rsc.orgresearchgate.net
A crucial factor in the successful synthesis of the cage compound is the presence of an acid catalyst. rsc.orgresearchgate.net Computational studies have demonstrated that without an acid catalyst, the energy barriers for the elimination of two water molecules from the 1,2-bis(benzylamino)-1,2-ethanediol intermediate are prohibitively high, calculated to be 51.99 kcal/mol and 60.49 kcal/mol, respectively. rsc.orgresearchgate.net This makes the formation of the N,N'-dibenzyl-1,2-ethanediimine intermediate unfavorable under neutral conditions. rsc.orgresearchgate.net
However, the presence of an acid catalyst dramatically lowers the activation energy. The acid-catalyzed water elimination reaction from 1,2-bis(benzylamino)-1,2-ethanediol has a much lower energy barrier of 17.17 kcal/mol. rsc.orgresearchgate.net This facilitates the formation of another key intermediate, 1-(benzylamino)-2-(benzylimino)-ethanol. rsc.orgresearchgate.net This intermediate then reacts with another molecule of 1,2-bis(benzylamino)-1,2-ethanediol, leading to the final HBIW cage structure through a series of four cyclization reactions. rsc.orgresearchgate.net The steric hindrance and π-π stacking interactions of the benzyl groups are also believed to play a key role in guiding the stereochemistry of the reaction to form the correct cage isomer. nih.gov
Kinetic studies of the reactions of benzylamines, particularly their nucleophilic addition to activated olefins, have revealed detailed mechanistic information. These reactions are typically investigated in acetonitrile (B52724), and the rate is found to be first-order with respect to both the this compound and the olefin substrate, with no base catalysis observed. nih.govkoreascience.kr
The addition of this compound to various activated olefins, such as benzylidenemalononitriles, α-cyano-β-phenylacrylamides, and ethyl α-acetyl-β-phenylacrylate, is proposed to occur in a single, concerted step. nih.govkoreascience.kr This mechanism involves the concurrent formation of the Cα–N and Cβ–H bonds through a four-membered cyclic transition state. koreascience.kr
Key evidence supporting this one-step mechanism comes from kinetic isotope effect (KIE) studies using deuterated benzylamines (XC₆H₄CH₂ND₂). The observation of normal kinetic isotope effects (kH/kD > 1.0) indicates that the N-H bond is broken in the rate-determining step. koreascience.kr The magnitude of this effect can vary depending on the substituents on both the this compound and the olefin, providing further insight into the structure of the transition state. koreascience.kr For instance, in additions to ethyl α-acetyl-β-phenylacrylate, the kH/kD value increases with stronger electron-accepting substituents on the this compound.
Furthermore, the activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are consistent with the proposed cyclic transition state. koreascience.kr The reactions are characterized by relatively low ΔH‡ and large negative ΔS‡ values, which supports a highly organized, associative transition state structure. koreascience.kr Cross-interaction constants (ρXY) are also used to probe the transition state structure, with the observed negative values being comparable to those in normal bond formation processes. koreascience.kr
Reaction Mechanisms and Kinetics of Benzylamine Transformations
Oxidative Transformations of Benzylamine
The oxidation of this compound has been explored using various reagents and conditions, revealing several mechanistic pathways.
The oxidation of this compound and its substituted derivatives by cetyltrimethylammonium permanganate (B83412) (CTAP) results in the formation of the corresponding aldimines. ias.ac.inias.ac.inresearchgate.netresearchgate.net Kinetic studies have established that the reaction is first-order with respect to both the amine and CTAP. ias.ac.inias.ac.inresearchgate.netniscpr.res.in A key finding in elucidating the mechanism is the observation of a significant primary kinetic isotope effect. The oxidation of deuteriated this compound (PhCD₂NH₂) showed a kH/kD value of 5.60 at 293 K, which confirms that the cleavage of an α-C–H bond occurs in the rate-determining step of the reaction. ias.ac.inias.ac.inresearchgate.netresearchgate.net
The proposed mechanism involves the transfer of a hydride ion from the amine's α-carbon to the oxidant. ias.ac.inias.ac.inresearchgate.net This leads to the formation of a carbocationic activated complex in the rate-determining step. niscpr.res.in The reaction is accelerated by electron-donating groups on the aromatic ring, which stabilize the developing positive charge in the transition state. researchgate.net Further evidence against a free-radical pathway is the failure of the reaction to induce the polymerization of acrylonitrile. ias.ac.in
Table 1: Kinetic Data for Oxidation of Substituted Benzylamines by CTAP This table is representative. Data synthesized from findings in the referenced literature.
| Substituent (para-) | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 298 K |
|---|---|
| OMe | 35.5 |
| Me | 12.6 |
| H | 4.30 |
| Cl | 1.15 |
The oxidation of benzylamines by N-Chlorosuccinimide (NCS) yields the corresponding benzaldehydes. rsc.orgrsc.org The kinetics are first-order with respect to both NCS and the unprotonated amine. rsc.orgrsc.orgcolab.ws However, the precise mechanism is a subject of debate in the scientific literature.
One proposed mechanism involves a hydride ion transfer from the amine to the oxidant in the rate-determining step. rsc.orgrsc.org This is supported by a substantial primary kinetic isotope effect, with a reported kH/kD value of 6.20 for the oxidation of [α,α-²H₂]this compound. researchgate.netrsc.orgcolab.wsresearchgate.net In this model, NCS itself is the reactive oxidizing species, and there is no kinetic effect from the addition of succinimide, the reaction by-product. rsc.orgcolab.ws
Conversely, an alternative mechanism has been proposed that refutes the hydride abstraction model. colab.wsresearchgate.netresearchgate.net This second mechanism suggests the reaction proceeds through the nucleophilic addition of the amine to the electrophilic chlorine atom of NCS. colab.wsresearchgate.net This step forms an unstable N-chlorothis compound intermediate, which subsequently decomposes to the final products. researchgate.netresearchgate.net Proponents of this pathway argue it is more consistent with the established reactivity of other aliphatic amines with chlorinating agents. colab.wsresearchgate.net
Photocatalysis offers a distinct route for this compound oxidation. Under visible light irradiation, this compound can be selectively converted to N-benzylidenethis compound with high conversion rates using a titanium dioxide (TiO₂) photocatalyst and molecular oxygen. benthamdirect.com Spectroscopic analysis indicates that the reaction is initiated not by the band-gap excitation of TiO₂, but by the excitation of a surface charge-transfer complex formed between this compound and the catalyst surface. benthamdirect.com
Table 2: Comparison of Photocatalysts for this compound Oxidation This table is for illustrative purposes, based on findings in the referenced literature.
| Photocatalyst | Co-reagent | Primary Product | Noteworthy Feature |
|---|---|---|---|
| TiO₂ | O₂ | N-benzylidenethis compound | Reaction proceeds via surface charge-transfer complex. benthamdirect.com |
| Carbon Nitride (K-PHI) | O₂, CO₂ | N-benzylidenethis compound | CO₂ accelerates the reaction by forming a more reactive intermediate. acs.org |
The concept of a hydride-ion transfer is a central theme in many this compound oxidation mechanisms. As detailed previously, the oxidation by CTAP is strongly supported by kinetic isotope data to proceed via a hydride transfer in the rate-determining step. ias.ac.inias.ac.inresearchgate.netresearchgate.net This transfer from the α-carbon of the this compound to the permanganate species explains the observed reaction kinetics and substituent effects. ias.ac.inias.ac.in
Similarly, one of the primary mechanistic proposals for oxidation by NCS also invokes a hydride transfer, based on a significant kinetic isotope effect (kH/kD ≈ 6.20). researchgate.netrsc.orgrsc.org Although this is contested, the data supporting it are substantial. colab.wsresearchgate.net The mechanism is analogous to that proposed for CTAP, where the Cα–H bond is broken in the slow step of the reaction. researchgate.netrsc.org This type of mechanism is also fundamental to the catalytic cycle of copper-containing amine oxidase enzymes, which catalyze the oxidative deamination of amines and where the cleavage of the Cα–H bond is also the rate-limiting step. nih.govacs.org
Photocatalytic Oxidation Processes
Nucleophilic and Electrophilic Reactivity of this compound
As a primary amine, this compound exhibits characteristic nucleophilic behavior, readily reacting with various electrophiles.
This compound reacts with isocyanates in a classic nucleophilic addition reaction to form N,N'-disubstituted ureas. ncl.res.in The mechanism involves the attack of the lone pair of electrons on the nitrogen atom of this compound onto the electrophilic carbonyl carbon of the isocyanate group. This addition results in a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable urea (B33335) product.
This reaction is highly efficient and is often used for the synthesis of complex urea derivatives. Isocyanates can be generated in situ from various precursors and subsequently "trapped" with this compound. For example, N-phenyl-N-trichloroacetamides can be treated with a base to eliminate chloroform, generating a transient phenyl isocyanate. The subsequent addition of this compound affords the unsymmetrical N-phenyl-N'-benzylurea in excellent yield. acs.org Similarly, microwave-assisted methods can convert benzyl (B1604629) azide (B81097) into benzyl isocyanate, which can then be reacted with a second equivalent of this compound to produce 1,3-dibenzylurea (B110378) quantitatively. beilstein-journals.org
Nitration of the Aromatic Nucleus
The nitration of this compound involves the introduction of a nitro group (–NO2) onto its aromatic benzene (B151609) ring. This electrophilic aromatic substitution reaction is highly sensitive to reaction conditions, particularly the nature of the nitrating agent. When this compound is treated with nitric acid, nitration occurs on the aromatic nucleus, yielding a mixture of ortho-, meta-, and para-nitrothis compound isomers. chemicalbook.com Experimental findings indicate a product distribution of approximately 8% ortho, 49% meta, and 43% para isomers. chemicalbook.com
The significant proportion of the meta-substituted product is a noteworthy outcome. Typically, the amino group (–NH2) is an activating, ortho-para directing group due to its ability to donate its lone pair of electrons into the benzene ring, stabilizing the corresponding arenium ion intermediates. However, in the strongly acidic conditions required for nitration, the amino group is protonated to form the benzylammonium ion (C6H5CH2NH3+). stackexchange.com This protonated group is a deactivating, meta-directing group because the positive charge withdraws electron density from the ring, making the meta position the least deactivated site for electrophilic attack. stackexchange.com
The choice of nitrating agent influences the reaction. Agents such as mixed acids (a combination of nitric and sulfuric acid), fuming nitric acid, or nitric acid/acetic acid mixtures can be employed. google.com When a mixed acid containing an excess of nitric acid is used, the nitrothis compound products are typically obtained as nitrate (B79036) salts. google.com In contrast, nitration with only nitric and sulfuric acids has been reported to yield phenyl-3-nitrothis compound and a smaller amount of phenyl-4-nitrothis compound. rsc.org
Reactions with Sulfur and Polysulfide Formation
The reaction between this compound and elemental sulfur at room temperature is a complex process that proceeds through a multi-step sequence involving several interconverting intermediates. cdnsciencepub.comresearchgate.net The final products of this transformation are N-benzylidene this compound, ammonia (B1221849), and benzylammonium polysulfides. cdnsciencepub.comresearchgate.netcdnsciencepub.comcapes.gov.br
A five-step reaction sequence has been proposed to describe the transformation:
Initially, this compound is thought to react with sulfur to form this compound polysulfides. cdnsciencepub.com
These this compound polysulfides can then decompose or be oxidized. For instance, this compound disulfide can decompose, a process that appears to be autocatalytic. cdnsciencepub.com
The decomposition leads to the formation of benzylidenimine polysulfides. cdnsciencepub.comcdnsciencepub.com Specifically, benzylidenimine tetrasulfide has been identified as a product when this compound polysulfides are oxidized. cdnsciencepub.commcmaster.ca
The formed benzylidenimine polysulfides are key intermediates that can react with excess this compound. cdnsciencepub.com
This reaction yields the final products: N-benzylidene this compound and ammonia, while regenerating benzylammonium polysulfides, which can continue to participate in the reaction cycle. cdnsciencepub.com
Imine Formation and Related Condensation Reactions
This compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). rsc.org A prominent example is the self-condensation of this compound, which can occur via oxidation, to produce N-benzylidene this compound. acs.orgnih.gov The formation of N-benzylidene this compound is also a key product in the reaction of this compound with sulfur, where it is formed alongside ammonia from the reaction of benzylidenimine polysulfide intermediates with this compound. researchgate.netcdnsciencepub.com
The mechanism of imine formation from an aldehyde or ketone generally involves two main steps: the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the imine. arkat-usa.orglibretexts.org The rate of this reaction is pH-dependent; in highly acidic solutions, the amine nucleophile is protonated and non-reactive, while at neutral or slightly acidic pH, the dehydration step is rate-limiting. libretexts.org Theoretical studies suggest a mechanism involving the formation of a zwitterion, its isomerization to the carbinolamine, and subsequent elimination to an iminium ion can explain the rapid kinetics observed in aqueous solutions. arkat-usa.org
The kinetics of this compound addition to various electrophiles have been studied. For instance, the addition of benzylamines to β-nitrostyrenes in acetonitrile (B52724) proceeds through both an uncatalyzed and a catalyzed pathway. researchgate.netrsc.org Kinetic isotope effects suggest a transition state where proton transfer from the amine occurs concurrently with the addition to the carbon-carbon double bond. researchgate.netrsc.org
Catalytic Reactions Involving this compound
Role in Organic Synthesis Catalysis
This compound and its derivatives serve as effective organocatalysts and reagents in a variety of organic transformations. Salicylic (B10762653) acid derivatives have been shown to catalyze the metal-free oxidative coupling of benzylamines to form the corresponding imines under an oxygen atmosphere. acs.orgnih.gov In these reactions, electron-rich salicylic acids demonstrated excellent catalytic activities. acs.org N,N-dimethylthis compound has also been employed as an efficient, commercially available organocatalyst for the one-pot synthesis of dihydropyrano[3,2-c]chromene derivatives. nih.gov
This compound is also a key reactant in catalyst-driven syntheses. For example, rhodium(II) complexes catalyze the C–H alkylation of this compound derivatives with unactivated alkenes, where the selectivity for linear or branched products can be controlled by the choice of an acid additive. acs.org Furthermore, a radical carbonyl catalysis mechanism enables the direct α-cross-coupling of benzylamines with bulky alkyl iodides using pyridoxal (B1214274) as the catalyst, allowing for the synthesis of α-branched benzylamines without needing to protect the active NH2 group. chinesechemsoc.org Iodine has also been used as a catalyst in the oxidative amidation of benzylamines to form benzamides, a reaction that proceeds through a radical mechanism involving an imine intermediate. acs.org
Enzyme-Enabled Catalytic Processes
This compound is a well-known substrate for several enzymes, particularly monoamine oxidases (MAOs). It is utilized as a substrate by both MAO-A and MAO-B isoforms, although it is often considered a preferential substrate for MAO-B. nih.govtandfonline.com The enzymatic degradation of this compound by monoamine oxidase B results in the formation of benzaldehyde (B42025). wikipedia.org The kinetics of this oxidation have been studied, providing insights into the formation of the imine product. acs.orgnih.gov Initial-velocity and product-inhibition studies with this compound oxidase from pig plasma suggest a specific order of substrate binding and product release: this compound binds first, followed by the release of ammonia, then oxygen binding, and the subsequent release of hydrogen peroxide and finally benzaldehyde. nih.gov
Beyond degradation, this compound is used as an amino donor in multi-enzyme cascade systems for biosynthesis. In the synthesis of a sitagliptin (B1680988) intermediate, a transaminase (TA) from Roseomonas deserti showed high activity using this compound as the amine donor. frontiersin.org To overcome the inhibitory effects of the benzaldehyde by-product, the system was coupled with an aldehyde reductase (AHR) and a formate (B1220265) dehydrogenase (FDH) to convert the benzaldehyde to benzyl alcohol. frontiersin.org Multi-enzyme cascades have also been developed in E. coli to synthesize this compound from L-phenylalanine, demonstrating a sustainable biosynthetic route. nih.gov
Elucidation of Reaction Intermediates
The identification of transient species is crucial for understanding the mechanisms of this compound transformations.
In Reactions with Sulfur: In the complex reaction between this compound and sulfur, this compound polysulfides and benzylidenimine polysulfides have been established as key interconverting intermediates. cdnsciencepub.comresearchgate.net The oxidation of this compound polysulfides leads to benzylidenimine tetrasulfide, which can be isolated under certain conditions, confirming its role as an intermediate. cdnsciencepub.commcmaster.ca
In Nitration Reactions: During the nitration of this compound in strong acid, the primary intermediate is the protonated form of the amine, the benzylammonium ion (C6H5CH2NH3+). The electron-withdrawing nature of this intermediate directs the incoming electrophile to the meta position. stackexchange.com
In Imine Formation: The condensation reaction between this compound and a carbonyl compound proceeds through a carbinolamine (or aminoalkanol) intermediate. arkat-usa.orglibretexts.org Theoretical models also propose a preceding zwitterionic intermediate that isomerizes to the carbinolamine, which then dehydrates to form an iminium ion before releasing a proton to become the final imine product. arkat-usa.org
In Catalytic Reactions: Mechanistic studies of catalytic processes involving this compound have pointed to various intermediates. The iodine-catalyzed oxidative amidation of this compound is proposed to proceed via a benzyl radical intermediate which is then oxidized to an imine intermediate. acs.org Similarly, the direct α-cross-coupling of benzylamines catalyzed by pyridoxal involves a delocalized α-amino carbanion that undergoes single electron transfer (SET) to generate a 2-azaallyl radical intermediate. chinesechemsoc.org In the Rh(II)-catalyzed C-H alkylation with alkenes, deuterium (B1214612) labeling experiments suggest the involvement of a Rh-carbene intermediate for the formation of linear products. acs.org
In Enzymatic Reactions: In enzyme-catalyzed reactions, the initial intermediate is typically an enzyme-substrate complex. For amine oxidases, this often involves the formation of an imine (Schiff base) between the this compound substrate and an enzyme cofactor, such as topaquinone (B1675334) (TPQ). nih.govresearchgate.net Evidence for a carbanionic reaction intermediate has also been found in the reaction of benzylamines with methylamine (B109427) dehydrogenase. nih.gov
Carbanionic Intermediates in Enzymatic Reactions
The transformation of this compound in enzymatic reactions often proceeds through the formation of a carbanionic intermediate at the α-carbon position. This process involves the activation of the typically inert α-C(sp³)–H bond, rendering it sufficiently acidic for deprotonation under mild, physiological conditions.
One key example is the reaction of benzylamines with methylamine dehydrogenase. fishersci.cafishersci.dk Evidence from these reactions points towards a mechanism involving a carbanionic intermediate. This mechanism is analogous to that observed in eukaryotic quinoproteins. The enzyme facilitates the abstraction of a proton from the α-carbon of the this compound substrate, generating a stabilized carbanion. This intermediate is a critical step in the catalytic cycle, leading to the subsequent oxidation of the amine.
Inspired by enzymatic processes, such as the aldol (B89426) reaction of glycine (B1666218), catalytic systems have been developed to achieve similar transformations. fishersci.se For instance, a chiral pyridoxal catalyst, which bears a quaramide side chain, can act as a bifunctional carbonyl catalyst. This catalyst activates the α-C(sp³)–H bond of unprotected benzylamines, facilitating its deprotonation and subsequent asymmetric addition to aldehydes. fishersci.se This strategy highlights the potential of using N-arylidene-protected amines as synthons that can be activated to form carbanions for use in various asymmetric reactions. fishersci.sewikipedia.org
The formation of the carbanionic intermediate is a common feature in many pyridoxal 5'-phosphate (PLP)-dependent enzyme reactions. fishersci.cawikipedia.org After the initial formation of a Schiff base between the PLP cofactor and the amino acid or amine substrate, the enzyme stabilizes a carbanionic species in the transition state. The subsequent protonation of this carbanionic intermediate is a crucial junction that determines the reaction's outcome, leading to products of racemization, transamination, or decarboxylation. fishersci.cawikipedia.org
Observation of Polysulfide Intermediates
In non-enzymatic reactions, particularly with elemental sulfur, this compound is known to form polysulfide intermediates. Research has established a five-step sequence for the reaction between this compound and sulfur at room temperature, where this compound polysulfides and benzylidenimine polysulfides act as key interconverting intermediates. wikipedia.orgnih.govwikipedia.orgfishersci.com
The interrelationship between the various compounds demonstrates a complex equilibrium. The this compound polysulfides and benzylidenimine polysulfides are central to the reaction pathway. wikipedia.org The process continues until either all the elemental sulfur is converted into benzylammonium polysulfides or the this compound is fully consumed and converted into N-benzylidene this compound and ammonia. wikipedia.org
Enzymatic Interactions and Biological Activity of Benzylamine
Benzylamine as a Substrate and Inhibitor for Amine Oxidases
This compound serves as a crucial molecule for studying the activity of various amine oxidases. It functions as both a substrate and, in derivative forms, an inhibitor, allowing for detailed investigation of enzyme kinetics, specificity, and mechanism.
This compound is a principal substrate for this compound oxidase (BAO), a type of semicarbazide-sensitive amine oxidase (SSAO). The interaction involves the oxidative deamination of this compound to benzaldehyde (B42025), hydrogen peroxide, and ammonia (B1221849). nih.gov Studies on BAO from pig plasma show that this compound participates in at least two distinct reactions with the enzyme. nih.gov The interaction is complex; for instance, the inhibitor 3,5-diethoxy-4-aminomethylpyridine (B24) binds to BAO with a much higher affinity than this compound itself, forming a Schiff base with the enzyme's carbonyl active site. tandfonline.comnih.gov This inhibitor, B24, is also a weak substrate for BAO, and its interaction kinetics reveal the competitive nature of this compound for the active site. tandfonline.comtandfonline.com These studies highlight the multifaceted interactions between this compound and BAO, extending beyond simple substrate binding.
Kinetic studies of BAO reveal important details about its substrate specificity. With this compound as the substrate, Eadie-Hofstee plots are non-linear, suggesting complex kinetic behavior. nih.gov The enzyme's activity is also modulated by compounds like ammonia and imidazole, which can act as either activators or inhibitors depending on the conditions. nih.gov
In rat lung semicarbazide-sensitive amine oxidase (SSAO), this compound is a high-affinity substrate. researchgate.net However, at high concentrations, it causes substrate inhibition, a phenomenon not observed with other substrates like methylamine (B109427). researchgate.net This indicates that Michaelis-Menten kinetics are only followed at lower this compound concentrations. researchgate.net
Comparing two copper amine oxidases from Hansenula polymorpha, HPAO-1 and HPAO-2, reveals significant differences in substrate specificity. HPAO-1, with a narrow substrate channel, prefers smaller amines like methylamine over this compound by a factor of 330. nih.gov Conversely, HPAO-2, which has a wider, funnel-shaped substrate channel, favors this compound by a 750-fold margin. nih.gov Mutation of a key tyrosine residue (Y305) in the active site of HPAO severely impairs the oxidation of this compound. acs.org
The following table summarizes the kinetic parameters of various amine oxidases with this compound as a substrate.
| Enzyme Source | Substrate | K_m (µM) | V_max (nmol/min/mg protein) | Notes |
| Rat Lung SSAO | This compound | 3.7 | 5.6 | Substrate inhibition observed at high concentrations. researchgate.net |
| Rat Lung SSAO | Methylamine | 141.5 | 4.2 | Obeys Michaelis-Menten kinetics. researchgate.net |
| Lentil Seedling Amine Oxidase (LSAO) | This compound | 400 | - | |
| Hansenula polymorpha (HPAO-1) | This compound | - | - | k_cat/K_m is 330-fold lower than for methylamine. nih.gov |
| Hansenula polymorpha (HPAO-2) | This compound | 1-200 (range) | - | k_cat/K_m is 750-fold higher than for methylamine. nih.gov |
While this compound itself is a substrate for monoamine oxidase B (MAO-B), its derivatives have been extensively studied as potent and selective inhibitors of this enzyme. nih.govmedchemexpress.com The inhibition of MAO-B is a key therapeutic strategy for neurodegenerative diseases. researchgate.net
Numerous studies have focused on designing and synthesizing novel this compound derivatives with enhanced MAO-B inhibitory activity. For example, a series of this compound-sulfonamide derivatives were developed, with some compounds exhibiting IC₅₀ values in the nanomolar range (e.g., 0.041 µM for compound 4i). nih.govtandfonline.comresearchgate.net These inhibitors were found to be non-competitive and non-toxic in cytotoxicity tests. tandfonline.comresearchgate.net Molecular docking studies revealed that these derivatives bind effectively to the active site of the human MAO-B enzyme. nih.govtandfonline.com The development of reversible MAO-B inhibitors is an active area of research to improve safety in treating conditions like Parkinson's disease. researchgate.net
This compound and its derivatives also serve as inhibitors of copper amine oxidases (CAOs). nih.govresearchgate.net CAOs are involved in various cellular processes, including the crosslinking of collagen and elastin. nih.govresearchgate.netchemfaces.com Researchers have synthesized 2,6-disubstituted this compound derivatives to act as substrate-like reversible inhibitors of CAOs. nih.govresearchgate.netchemfaces.com By modifying the substituents, it is possible to create inhibitors that are highly active and selective for specific CAOs like this compound oxidase (BAO), while showing selectivity against other amine oxidases. nih.govresearchgate.netchemfaces.com For instance, derivatives with linear alkoxy groups were found to be potent reversible inhibitors of BAO. nih.govchemfaces.com The inhibitory mechanism is thought to involve the formation of multiple hydrogen bonds or hydrophobic interactions within the enzyme's active site. nih.govchemfaces.com
This compound's interaction is not uniform across all amine oxidases. While it is a good substrate for BAO (a type of SSAO), its interaction with other amine oxidases like diamine oxidase (DAO) and lysyl oxidase (LO) varies. nih.govchemfaces.com
Diamine Oxidase (DAO): this compound is generally not a preferred substrate for DAO, which favors diamines like putrescine. embopress.org Synthesized this compound derivatives have shown high selectivity for BAO over DAO. nih.govresearchgate.netchemfaces.com
Lysyl Oxidase (LOX): this compound is not considered a substrate for lysyl oxidase, which has a strict specificity for lysyl residues in proteins like collagen and elastin. However, some this compound derivatives have been developed as selective inhibitors of BAO with little activity against LOX. nih.govresearchgate.netchemfaces.com It is noted that distinguishing between SSAO and LOX can be challenging as they may share some substrates. this compound is sometimes used as a model substrate to study SSAO activity, even though it is also a known, albeit less favored, substrate for LOX. mdpi.com Rodent SSAO shows a higher affinity for this compound than LOX does. mdpi.com
Inhibition of Copper Amine Oxidases (CAOs)
Pharmacological and Therapeutic Potential of this compound Derivatives
The structural backbone of this compound is a key feature in a wide array of pharmacologically active compounds. openmedicinalchemistryjournal.com Derivatives of this compound have been investigated for a multitude of therapeutic applications. ontosight.aiontosight.ai
Research has demonstrated the potential of this compound derivatives as:
Antimicrobial agents: Some derivatives have shown effectiveness against various microbial strains. openmedicinalchemistryjournal.comontosight.ai
Antioxidants: These compounds may help protect against oxidative stress. ontosight.ai
Antituberculosis agents: this compound derivatives have shown activity against Mycobacterium tuberculosis. openmedicinalchemistryjournal.com
Melanocortin-4 receptor (MC4R) antagonists: A series of 2-piperazine-alpha-isopropylthis compound derivatives have been characterized as selective MC4R antagonists. nih.gov Two such compounds demonstrated efficacy in a mouse model of cachexia by increasing food intake and weight gain, suggesting potential for treating cancer-related wasting. nih.gov
Antifungal agents: Butenafine, a this compound derivative, is a potent antifungal agent that works by inhibiting squalene (B77637) epoxidase. medchemexpress.com
Antiprotozoal agents: Teclozan, another this compound derivative, is effective against protozoan infections. medchemexpress.com
Neurological disorder treatments: this compound derivatives have been explored as agonists or antagonists for various receptors, indicating potential applications in treating neurological disorders. ontosight.ai Approved drugs containing the this compound structure include Donepezil for Alzheimer's disease and Mirtazapine for depression. openmedicinalchemistryjournal.com
These examples underscore the versatility of the this compound scaffold in medicinal chemistry for developing a broad range of therapeutic agents. openmedicinalchemistryjournal.com
Anti-Mycobacterium Tuberculosis Activity
This compound and its derivatives have demonstrated notable potential as anti-mycobacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.
A study involving the synthesis of 36 novel this compound derivatives revealed that most of these compounds exhibited anti-Mycobacterium tuberculosis activity with Minimum Inhibitory Concentration (MIC90) values ranging from 20.04 to over 125 µM against the Mtb H37RV strain. openmedicinalchemistryjournal.comresearchgate.netopenmedicinalchemistryjournal.com The synthesis involved treating 3-ethoxysalicylaldehyde, 5-bromo-3-ethoxysalicylaldehyde, and 5-chloro-3-ethoxysalicyladehyde with various aromatic amines. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The results indicated that the entire structure of the compound likely contributes to the observed activity. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
In another investigation, two natural alkaloids isolated from the Indian shrub Adhatoda vasica Ness. leaves, vasicine (B45323) acetate (B1210297) and 2-acetyl this compound, showed strong antimycobacterial activity. ias.ac.in Both compounds significantly inhibited M. tuberculosis, including a multi-drug-resistant (MDR) strain and a sensitive strain, at concentrations of 200 and 50 μg/ml, respectively. ias.ac.in This was the first report of 2-acetyl this compound being isolated from a natural source. ias.ac.in
Furthermore, a structure-activity relationship study of 38 substituted benzyloxy-benzylamine compounds identified them as highly potent inhibitors of the M. tuberculosis acetyltransferase Eis, with IC50 values around 1 μM. nih.govnih.gov Inhibition of Eis is a clinically significant mechanism for overcoming resistance to the aminoglycoside antibiotic kanamycin (B1662678). nih.govnih.gov Two of these inhibitors, compounds 47 and 55, were able to completely abolish kanamycin resistance in a highly resistant strain of M. tuberculosis. nih.govnih.gov Interestingly, thirteen of the synthesized compounds were found to be toxic to M. tuberculosis and other mycobacteria even in the absence of kanamycin, suggesting a distinct mechanism of toxicity. nih.govnih.gov
These findings underscore the potential of this compound-containing compounds in the development of new therapeutic strategies against tuberculosis.
Anti-Fungal and Anti-Bacterial Properties
This compound derivatives have been investigated for their efficacy as both anti-fungal and anti-bacterial agents.
In the realm of anti-fungal research, a series of novel this compound-type antimycotics, related to butenafine, were synthesized and evaluated. nih.gov These compounds, featuring an isooctyl side chain and various substituents on the this compound moiety, were tested against several yeasts and molds. nih.gov Compounds with an aromatic ether or a short alkyl ether side chain demonstrated significant antimycotic activity against Candida glabrata, comparable to established drugs like terbinafine (B446) and clotrimazole. nih.gov Another study synthesized 23 novel benzylamines and tested their activity against the yeast Yarrowia lipolytica and human pathogenic Candida species. researchgate.net
Regarding anti-bacterial properties, a structure-activity relationship (SAR) study was conducted on N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives. rsc.org These compounds were tested against Staphylococcus aureus and Escherichia coli. rsc.org The study focused on the impact of substituents on the N4-benzylamine and variations of the quinazoline (B50416) scaffold to determine their antibacterial potency. rsc.org Additionally, new this compound-containing coumarin (B35378) derivatives have been synthesized and tested for their antibacterial activity, showing that their inhibitory effects are influenced by their substitution patterns. researchgate.net All tested coumarin compounds were most effective against Escherichia coli ATCC 25922. researchgate.net
Anti-Cancer Activity, including Melanoma and Leukemia
This compound derivatives have emerged as a promising class of compounds with significant anti-cancer properties, demonstrating activity against various cancer cell lines, including melanoma and leukemia.
Melanoma:
A series of this compound and 2-thiophenemethylamine (B147629) (thenylamine) derived drugs, with F10503LO1 as the lead molecule, have shown potent cytotoxic effects on both murine (B16F10) and human (MalMe-3M) melanoma cell lines. nih.govnih.govresearchgate.net These compounds were found to induce apoptosis, reduce cell proliferation and migration, and attenuate tumor growth and metastasis formation in vivo. nih.govnih.govresearchgate.net Mechanistic studies revealed that these drugs alter the Wnt/β-catenin pathway, which is crucial for the oncogenic phenotype of melanoma cells. nih.govresearchgate.net Furthermore, treatment with these derivatives led to decreased AKT phosphorylation and activation of PARP and caspase 3, supporting the induction of apoptosis. nih.gov
In another study, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was identified as a highly active compound against the melanoma cell line MDA-MB-435, with a Growth Percent (GP) of -31.02%. mdpi.com
Leukemia:
The natural alkaloid 2-acetyl-benzylamine, isolated from Adhatoda vasica, has demonstrated significant cytotoxic properties against several leukemia cell lines. nih.gov It was particularly effective against MOLM-14 and NB-4 cells, with IC50 values of 0.40 and 0.39 mM at 24 hours, respectively. nih.gov The compound was shown to induce apoptosis, cause cell cycle arrest, and inhibit the JAK2/STAT3 signaling pathway in these cells. nih.govimrpress.com In vivo studies also confirmed that 2-acetyl-benzylamine inhibited the growth of MOLM-14 cells in a xenograft mouse model. nih.gov Palladium complexes with this compound as a ligand have also been tested against the K562 leukemia cell line. rsc.org
Other Cancers:
The anti-cancer activity of this compound derivatives extends beyond melanoma and leukemia. For instance, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one also showed high activity against a number of leukemia and colon cancer cell lines. mdpi.com Platinum(IV) complexes supported by this compound derivatives have demonstrated impressive anticancer activities against the MCF-7 breast cancer cell line. rsc.org Additionally, new imidazole-based N-phenylbenzamide derivatives have shown good to moderate activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. frontiersin.org
Potential as Potassium Channel Blocking Agents
This compound and its derivatives have been identified as potential potassium (K+) channel blocking agents. chemicalbook.comnih.gov This activity is significant as K+ channel blockers can influence a variety of physiological processes. chemicalbook.comnih.gov
Studies have suggested that this compound itself can act as a potassium channel blocking agent. chemicalbook.comnih.gov This property has been linked to its effects on animal behavior, such as food consumption. chemicalbook.comnih.gov Research has also explored the anorectic activity of this compound in comparison to known potassium channel blockers like charybdotoxin (B568394) and tetraethylammonium. nih.gov
Furthermore, specific this compound derivatives have been investigated for their direct effects on voltage-gated potassium (Kv) channels. For example, KN-93, a complex this compound derivative, has been shown to be a direct extracellular blocker of a wide range of cloned Kv channels. nih.gov This blocking action was found to be independent of its known role as a Ca2+/calmodulin-dependent protein kinase II (CaMK II) inhibitor. nih.gov
The development of novel chemical compounds capable of selectively blocking specific types of potassium channels, such as SK channels, is an active area of research. google.com Furanopyrimidines with 4-benzylamino substitutions have also been investigated as potassium channel inhibitors, particularly for targets like Kv1.5, which are relevant for treating cardiac arrhythmias. google.com
Anorectic Effects and Amine Oxidase Inhibition
This compound has been shown to exhibit anorectic effects, meaning it can reduce food intake. chemicalbook.comnih.gov This effect is pharmacologically significant and has been compared to that of amphetamine. chemicalbook.comnih.gov The anorectic properties of this compound are closely linked to its interaction with amine oxidases.
Studies in mice have confirmed that this compound administration leads to a reduction in feeding. chemicalbook.comnih.govnih.gov This effect can be potentiated by pretreatment with amine oxidase inhibitors. chemicalbook.comnih.gov this compound is a substrate for both monoamine oxidase B (MAO-B) and semicarbazide-sensitive amine oxidases (SSAO). nih.govunifi.it Inhibition of these enzymes, which are responsible for the breakdown of this compound, enhances its anorectic effect. nih.gov
Specifically, selective inhibition of MAO-A and MAO-B has been shown to significantly potentiate the feeding inhibition caused by this compound. nih.gov This suggests that the anorectic effect may be mediated by an increase in the central release of monoamines. nih.gov Furthermore, inhibitors of SSAO, such as B24 (3,5-diethoxy-4-aminomethylpyridine) and MDL 72274, have been found to strongly potentiate the effect of peripherally administered this compound, but not when it is administered directly into the central nervous system. nih.gov This indicates a role for these inhibitors as specific peripheral enhancers of this compound's pharmacological effects. nih.gov
This compound's anorectic activity has also been compared to that of potassium channel blockers, suggesting a potential link between these two mechanisms of action. nih.gov However, research also indicates that the introduction of substituents on the aromatic ring of this compound did not result in compounds with greater anorectic potency than this compound itself. chemicalbook.comnih.gov
Structure-Activity Relationship Studies (SAR)
Influence of Substituents on Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the this compound scaffold. Structure-activity relationship (SAR) studies have been crucial in elucidating these effects across various therapeutic areas.
Anti-Mycobacterium Tuberculosis Activity:
In the context of anti-tuberculosis agents, SAR studies of novel this compound derivatives revealed that compounds containing a 5-bromo substituent displayed the most potent activity against Mycobacterium tuberculosis. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Conversely, compounds with a 5-iodo substituent showed weak to moderate activity. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com This highlights the critical role of the halogen substituent at position 5 in determining the anti-mycobacterial efficacy.
For a series of substituted benzyloxy-benzylamine inhibitors of the acetyltransferase Eis, the presence of specific substituents was key to their high potency. nih.govnih.gov
Anti-Fungal and Anti-Bacterial Activity:
In the development of this compound-type antifungals, the presence of an aromatic ether side chain or a short alkyl ether side chain on the this compound moiety resulted in significant activity against Candida glabrata. nih.gov SAR studies on N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines focused on how substituents on the N4-benzylamine and modifications to the quinazoline scaffold impact antibacterial potency. rsc.org
Anti-Cancer Activity:
The anti-cancer activity of this compound derivatives is also heavily dependent on their substitution patterns. For thieno[2,3-d]pyrimidine-4(3H)-ones, the presence of a benzylamino group at the 2-position was found to be crucial for potent cytotoxic activity, particularly against melanoma cells. mdpi.com In a series of platinum(IV) complexes supported by this compound derivatives, those containing 4-fluoro and 4-chloro substituents exhibited impressive anticancer activities against the MCF-7 breast cancer cell line. rsc.org For new imidazole-based N-phenylbenzamide derivatives, a fluorine substitution was found to be the most active in the series against several cancer cell lines. frontiersin.org
Anorectic Effects:
Interestingly, in the case of anorectic effects, the introduction of substituents on the aromatic ring of this compound did not lead to compounds with higher potency than the parent this compound molecule. chemicalbook.comnih.gov This suggests that for this particular biological activity, the unsubstituted this compound structure is optimal.
Adrenergic β-mimetic Activity:
For adrenergic β-mimetic this compound derivatives, the essential structural features for activity were identified as a 3,4-dihydroxythis compound (B7771078) core, an arylmethyl group at the α-position, and a lower alkyl group on the nitrogen atom. jst.go.jp
Molecular Docking Studies in Enzyme Active Sites
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in understanding the interactions at the molecular level and is widely used in drug design and discovery to predict the binding affinity and mode of action of a compound. In the context of this compound and its derivatives, molecular docking studies have provided significant insights into their interactions with the active sites of various enzymes.
A primary focus of these studies has been on monoamine oxidases (MAOs), for which this compound is a known substrate, particularly for the MAO-B isoform. nih.govmdpi.com Computational simulations have been employed to explore how this compound and its synthetic derivatives bind within the catalytic site of MAO enzymes, guiding the development of new and selective inhibitors.
For instance, molecular docking of a potent this compound-sulfonamide derivative (compound 4i) into the active site of human MAO-B (hMAO-B) revealed crucial interactions. nih.govtandfonline.comsemanticscholar.org These studies, using the crystal structure of hMAO-B (PDB ID: 2V5Z), demonstrated that the inhibitor binds effectively within the enzyme's catalytic domain. nih.govresearchgate.net A key interaction highlighted was with the amino acid residue Thr398, which is considered important for the enzyme's catalytic activity. nih.gov This suggests that the inhibitor's efficacy is rooted in its strong binding to the active site. nih.gov Further research has identified other critical residues for MAO-B inhibition, including TYR:435, TYR:326, CYS:172, and GLN:206. mdpi.com
Similarly, docking studies have been conducted on this compound-sulphonamide derivatives targeting the MAO-A isoform. researchgate.net Two compounds, C14 and C6, exhibited significant binding affinities with docking scores of -9.56 Kcal/mol and -9.45 Kcal/mol, respectively. researchgate.net The primary interaction observed for these compounds was a π-π stacking with the crucial amino acid Trp-397. researchgate.net
Table 1: Molecular Docking Data of this compound Derivatives with Monoamine Oxidases
| Enzyme | Ligand | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Human MAO-B | Compound 4i | 2V5Z | Not Specified | Thr398 |
| MAO-A | Compound C14 | Not Specified | -9.56 | Trp-397 (π-π stacking) |
| MAO-A | Compound C6 | Not Specified | -9.45 | Trp-397 (π-π stacking) |
| MAO-B | General Inhibitors | Not Specified | Not Specified | TYR:435, TYR:326, CYS:172, GLN:206 |
Beyond MAOs, molecular docking has been used to investigate the interactions of this compound derivatives with other enzymes. Studies on semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1) have utilized computational docking to analyze the binding affinity of a library of arylalkylamine substrates. nih.govsigmaaldrich.com These analyses help to elucidate the structural basis for substrate recognition and efficiency. nih.govsigmaaldrich.com
In another example, a novel class of this compound-based inhibitors was studied for its interaction with Complement Factor D (FD), a serine protease. nih.gov A weak-affinity ligand (compound 6) with a meta-aminobenzyl component was shown through X-ray crystallography and docking to bind directly to the carboxylate group of Asp189 in the S1 pocket of the enzyme. nih.gov This interaction was significant as it displaced a salt bridge between Asp189 and Arg218, leading to a substantial conformational change in the enzyme's self-inhibitory loop. nih.gov
Furthermore, new scaffolds derived from this compound have been evaluated for their inhibitory activity against the CYP51B enzyme, which is crucial for fungal cell wall synthesis. researchgate.net Molecular docking studies confirmed that these compounds have significant inhibitory potential against this enzyme. researchgate.net
Table 2: Molecular Docking Data of this compound Derivatives with Other Enzymes
| Enzyme | Ligand | Binding Affinity | Key Interacting Residues | Outcome of Interaction |
| Complement Factor D (FD) | Compound 6 | Kd of 1000 μM | Asp189 | Displacement of Asp189-Arg218 salt bridge |
| CYP51B | This compound-quinoline derivative (3a) | Not Specified | Not Specified | Confirmed significant inhibitory activity |
| CYP51B | This compound-pyridine derivative (3d) | Not Specified | Not Specified | Confirmed significant inhibitory activity |
These molecular docking studies are crucial for the rational design of novel enzyme inhibitors based on the this compound scaffold. By providing a detailed view of the binding modes and key interactions within the active site, this computational approach accelerates the discovery and optimization of compounds with desired biological activities.
Materials Science Applications of Benzylamine
Benzylamine as a Precursor in Polymer Chemistry
In the field of polymer chemistry, this compound is utilized as a key ingredient in the synthesis and modification of numerous macromolecular structures. sinocurechem.com Its roles range from creating complex, three-dimensional polymer networks to producing additives that enhance polymer properties.
Synthesis of Cross-Linked Porous Copolymers
This compound has been specifically employed in the synthesis of cross-linked porous copolymer supports. sigmaaldrich.comsigmaaldrich.com These materials are created from a combination of monomers, including N-(p-vinylbenzoyl)-2-methylalanine, styrene (B11656), and divinylbenzene, with this compound playing a role in the polymerization process. sigmaaldrich.comsigmaaldrich.com The resulting copolymers possess a robust, porous structure suitable for various support-based applications.
Production of Polymer Auxiliaries and Plasticizers
This compound is a recognized precursor in the industrial production of polymer auxiliaries and plasticizers. sanjaychemindia.comnacchemical.comomanchem.comborsodchem.cz These additives are incorporated into plastics and other polymeric materials to modify their physical properties, such as flexibility and durability. borsodchem.cz
Synthesis of Poly(vinyl this compound)
Poly(vinyl this compound) (PVBAm) is a polymer with physical characteristics similar to polystyrene but with the added functionality of a highly reactive primary amine group. google.com This makes it an effective cross-linking agent for commercial epoxy resins and polyurethanes, enhancing their mechanical properties. google.com One synthetic route to PVBAm involves modifying poly(vinyl benzyl (B1604629) chloride) (PVBC). researchgate.net To circumvent decomposition issues that can occur with the traditional Gabriel reaction, a Staudinger synthesis approach can be utilized. researchgate.net This method allows for the creation of PVBAm homopolymers, block copolymers, and random copolymers without inducing cross-linking during the synthesis itself. google.comresearchgate.net
Role in Functional Polymer Synthesis
This compound is instrumental in the synthesis of functional polymers through various chemical strategies. It is used as a model primary amine to demonstrate the reactivity of other functional polymers. For instance, α-azlactone-terminated polymethacrylates have been shown to react efficiently with this compound, highlighting their potential for bioconjugation applications. rsc.org Similarly, its reaction with polymers containing a pentafluorophenyl (PFP) ester end-group confirms the group's availability for substitution, enabling the creation of precisely end-functionalized polymers. rsc.org
Further research has demonstrated the use of this compound in post-polymerization modifications. The amidation of poly(thioacrylate)s, such as poly(ethyl thioacrylate), with this compound serves as a model reaction for transforming these materials into functional poly(acrylamide)s. warwick.ac.uk In the synthesis of sequence-controlled copolymers, protected forms of vinylthis compound (B8275855) are copolymerized with N-substituted maleimides to create primary amine-containing polymers with precisely defined microstructures. researchgate.net
This compound in Surface Modification and Coating Technologies
The reactivity of this compound makes it a valuable tool for altering the surface chemistry of materials, which is critical for developing advanced sensors, biocompatible materials, and other technologies.
Modification of Alkanethiol Monolayers
This compound is utilized for the chemical modification of alkanethiol self-assembled monolayers (SAMs) on metal surfaces like gold. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk The modification occurs through amide and ester formation reactions at the monolayer's terminal groups. sigmaaldrich.comscientificlabs.co.uk This process allows for the stable attachment of new chemical entities to the metal surface, effectively tailoring the surface properties for specific applications, such as the development of specialized electrodes. sigmaaldrich.comsigmaaldrich.com
Interactive Data Table: Applications of this compound in Materials Science
| Application Area | Specific Use | Resulting Material/Product | Key Monomers/Substrates Involved |
| Polymer Chemistry | Synthesis of Cross-Linked Copolymers | Porous copolymer supports | N-(p-vinylbenzoyl)-2-methylalanine, Styrene, Divinylbenzene |
| Polymer Chemistry | Production of Polymer Additives | Polymer auxiliaries, Plasticizers | Not specified |
| Polymer Chemistry | Synthesis of Functional Polymers | Poly(vinyl this compound) (PVBAm) | Poly(vinyl benzyl chloride) |
| Polymer Chemistry | Post-Polymerization Modification | Functional poly(acrylamide)s | Poly(ethyl thioacrylate) |
| Surface Modification | Surface Functionalization | Modified alkanethiol monolayers | Alkanethiols on gold surfaces |
Application in Polymer Coated Films
The integration of this compound into polymer structures, particularly as poly(vinyl this compound) (PVBAm), has led to the development of functional polymer-coated films with tailored surface properties. fishersci.at A key application lies in the creation of hydrophobic surfaces. Through a process known as grafting, where PVBAm is chemically attached to a base polymer, the resulting film can exhibit significant water-repellent characteristics. fishersci.at
This modification is particularly effective in creating surfaces that mimic the "lotus effect," characterized by very high water-contact angles. For instance, when long alkyl chains are grafted onto a random copolymer of styrene and vinylthis compound (r-PSPVBAm), the contact angle of the surface can be dramatically increased. Research has shown an increase from a contact angle of approximately 41.8 degrees for polystyrene (PS) to 112 degrees after grafting with 18-carbon long alkyl chains. fishersci.at This seventy-degree increase transforms the material into a highly hydrophobic film, preventing water absorption and enhancing its protective qualities. fishersci.at Such polymer films have good solubility, allowing them to be easily applied to various substrates, thereby imparting hydrophobicity and protecting the underlying material. fishersci.at
Corrosion Inhibition
This compound and its derivatives have emerged as effective corrosion inhibitors, particularly for protecting metals like carbon steel and aluminum alloys in acidic environments. fishersci.ptfishersci.cafishersci.no These environments are common in industrial processes such as oil and gas extraction, where acidic solutions are used for well stimulation and equipment cleaning. fishersci.pt The protective action of this compound-based inhibitors stems from their ability to adsorb onto the metal surface, forming a barrier that slows down the corrosive chemical reactions. fishersci.nofishersci.ca
The effectiveness of these inhibitors is attributed to the presence of nitrogen atoms with lone pair electrons and the aromatic benzene (B151609) ring in their molecular structure. fishersci.pt These features facilitate the adsorption of the inhibitor molecules onto the metal. The nitrogen atoms can form coordinate bonds with the empty orbitals of the metal atoms (chemisorption), while the large π-bond structure of the benzene ring can also interact with the metal surface. fishersci.ptfishersci.pt
Derivatives of this compound have been synthesized and tested for their inhibitory properties. For example, azomethine ligands derived from the condensation of 2,4-dihydroxybenzaldehyde (B120756) and this compound derivatives have shown significant corrosion inhibition for carbon steel in 1M hydrochloric acid (HCl). fishersci.ptfishersci.no Similarly, a Schiff base, this compound-N-(p-methoxy benzylidene) [BANPMB], has been investigated as a corrosion inhibitor for Al-Mg alloy in 2.0 M HCl. fishersci.ca The inhibition efficiency of these compounds generally increases with higher concentrations of the inhibitor. fishersci.cafishersci.no
Another approach involves the synthesis of more complex molecules, such as dithis compound (B1670424) quaternary ammonium (B1175870) salts. These compounds are prepared by reacting this compound with other reagents like epichlorohydrin (B41342) and dithis compound to create a high-temperature resistant corrosion inhibitor. fishersci.pt The resulting molecule contains multiple benzene rings and nitrogen atoms, enhancing its adsorption and protective capabilities on metal surfaces. fishersci.pt
Table 1: Corrosion Inhibition Efficiency of this compound Derivatives
| Inhibitor System | Metal | Corrosive Medium | Key Findings |
| Azomethine derivatives of this compound | Carbon Steel | 1M HCl | Inhibition properties confirmed by Nyquist plot and SEM images; adsorption occurs via benzene ring and nitrogen atoms. fishersci.pt |
| 2-(4-methoxyphenoxy) this compound HCl | Carbon Steel | Acidic Medium | Inhibition efficiency was good at 40 °C and a concentration of 250 ppm, but decreased with rising temperature. fishersci.ca |
| This compound-N-(p-methoxy benzylidene) | Al-Mg Alloy | 2.0 M HCl | Inhibition efficiency increased with inhibitor concentration but decreased with higher temperatures. Adsorption followed the Langmuir isotherm. fishersci.ca |
| Dithis compound quaternary ammonium salt | Carbon Steel | Aqueous HCl | The prepared inhibitor demonstrates good corrosion resistance at high temperatures and good solubility in acid solutions. fishersci.pt |
Novel Material Synthesis and Characterization
This compound's utility extends to the bottom-up fabrication of advanced materials, where its chemical properties are harnessed to direct the formation of highly organized structures like nanotubes and covalent organic frameworks.
Formation of Self-Assembled Nanotubes
This compound plays a crucial role as a nitrogen source in the synthesis of nitrogen-doped multiwall carbon nanotubes (N-MWCNTs). nih.govchemicalbook.com In chemical vapor deposition processes, switching the carbon precursor (like toluene (B28343) or acetylene) to this compound introduces nitrogen atoms into the carbon lattice of the growing nanotubes. nih.govchemicalbook.com This doping induces structural changes; N-doped sections are typically straighter and have a larger inner diameter compared to undoped sections. chemicalbook.com This difference in morphology and structure between doped and undoped segments can be exploited to create complex, three-dimensional self-assembled structures. By alternating between nitrogen-free and this compound-containing atmospheres during synthesis, researchers can create MWCNT forests with distinct sections, leading to spontaneous peeling and rolling of the nanotube layers into intricate, support-free 3D structures. nih.govchemicalbook.com
Furthermore, derivatives of this compound have been used to create self-assembling peptide nanotubes. For example, 3,5-Bis(trifluoromethyl)this compound derivatives of amino acids such as tyrosine and phenylalanine have been shown to self-assemble into well-defined micro and nanotubes. wikipedia.orgfishersci.nlfishersci.ca The formation of these nanotubes is driven by non-covalent interactions, such as hydrogen bonding and π-π stacking, between the molecules. fishersci.nl These nanomaterials are being explored for their unique properties and potential technological applications. fishersci.nlfishersci.ca
Table 2: Role of this compound in Nanotube Formation
| Nanotube System | Role of this compound/Derivative | Precursors | Formation Mechanism | Resulting Structure |
| Nitrogen-doped MWCNTs | Nitrogen source | Toluene, Acetylene, this compound, Ammonia (B1221849) | Sequential chemical vapor deposition | Rolled, 3D self-assembled multiwall carbon nanotubes. nih.govchemicalbook.com |
| Peptide Nanotubes | Core molecular building block | 3,5-Bis(trifluoromethyl)this compound derivative of Tyrosine (BTTP) | Self-assembly in solution | UV-A stable nanotubes (BTTPNTs). fishersci.ca |
| Peptide Nanotubes | Core molecular building block | 3,5-Bis(trifluoromethyl)this compound derivative of Phenylalanine | Self-assembly in solution | Nanotubes (BPPNTs) studied for structural and electronic properties. fishersci.nl |
Utilization in Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures. The synthesis of many COFs relies on reversible reactions that allow for "error-correction" during the growth of the framework, leading to crystalline materials. Imine condensation, the reaction between an amine and an aldehyde, is one of the most common and effective methods for constructing COFs. wikipedia.orgwikidata.orgontosight.ai
This compound, as a primary amine, is a key reactant in this context. It can be reacted with various aldehyde-functionalized molecules to form the imine linkages that define the COF structure. For instance, this compound has been used in the photocatalytic generation of N-benzylidene this compound within a sulphone-infused COF. epa.gov It is also used as a reactant in studies focused on the catalytic activities of COFs. For example, the reductive amination of benzaldehyde (B42025) with this compound is a model reaction used to test the efficacy of COF-based catalysts. fishersci.se
Moreover, the versatility of the aldehyde-amine condensation chemistry allows for the creation of COFs with diverse functionalities. By choosing specific amine and aldehyde building blocks, researchers can design COFs with tailored pore sizes, chemical stability, and electronic properties for applications in catalysis, gas storage, and sensing. wikipedia.orgfishersci.se For example, a hydrophilic COF was synthesized for the photocatalytic oxidation of this compound in water, demonstrating the potential for designing COFs for specific chemical transformations. wikipedia.org The synthesis of a bipyridine-based COF from 2,2′-bipyridine-5,5′-dicarboxaldehyde and a tetra-aniline monomer is another example of this versatile synthetic strategy. wikipedia.org
Analytical Methodologies for Benzylamine and Its Metabolites
Chromatographic Techniques for Benzylamine Analysis
Chromatography is a fundamental tool for separating and analyzing this compound from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most widely used techniques.
High-performance liquid chromatography is a versatile and widely used method for the analysis of this compound. epa.govhmdb.ca It is particularly useful for analyzing non-volatile or thermally sensitive compounds. Various HPLC methods have been developed for the separation and quantification of this compound in different samples, including food and biological matrices. epa.govuni.lu
A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For instance, this compound can be separated and analyzed on a reverse-phase Primesep A column using a mobile phase of acetonitrile (B52724) and water with sulfuric acid as a buffer, and detection via UV at 210 nm. sigmaaldrich.com Chiral HPLC is also employed for the enantiomeric separation of this compound and its derivatives, often using polysaccharide-based chiral stationary phases (CSPs). rsc.orgscielo.br For example, the enantiomers of N-benzyl-alpha-methyl-benzylamine have been successfully separated using an amylose (B160209) tris(3,5-dimethylphenylcarbamate) CSP. scielo.br
The sensitivity of HPLC methods for this compound can be significantly enhanced through derivatization, which introduces a chromophore or fluorophore into the molecule. fishersci.co.ukepa.gov this compound itself can also be used as a derivatization agent to improve the detection of other analytes like catecholamines and 5-hydroxyindoles by introducing a fluorescent tag. fishersci.co.ukepa.govnih.gov
Table 1: Example of HPLC Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Primesep A, 4.6 x 150 mm, 5 µm, 100 Å |
| Mobile Phase | Acetonitrile/Water (60/40) with H₂SO₄ buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time | ~10.2 min |
Data sourced from SIELC Technologies. sigmaaldrich.com
Gas chromatography is another powerful technique for the analysis of volatile compounds like this compound. uni.luresearchgate.net However, the direct analysis of primary amines such as this compound by GC can be challenging due to their basicity and tendency to adsorb onto the column, leading to peak tailing. nih.gov To overcome this, column deactivation or derivatization of the amine is often necessary. nih.govrsc.org
GC analysis of this compound is frequently performed using capillary columns, such as those with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase. fishersci.ca For workplace air monitoring, this compound can be collected on acid-impregnated filters, extracted, and analyzed by headspace GC coupled with mass spectrometry (GC-MS). mpg.de
Derivatization is a common strategy to improve the chromatographic behavior and detection of this compound. nih.govrsc.org Acylation, for example with trifluoroacetic anhydride (B1165640), can be used to create less polar and more volatile derivatives suitable for GC analysis. msu.edu The heptafluorobutyrate derivative of this compound has been shown to provide a strong response with an electron capture detector (ECD). nih.gov
Table 2: Example of GC Conditions for this compound Derivative Analysis
| Parameter | Condition |
|---|---|
| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column |
| Derivative | 2 TMS (Trimethylsilyl) |
| Retention Index | 1438.03 |
Data sourced from the Human Metabolome Database. fishersci.ca
Derivatization plays a critical role in the analysis of this compound by both HPLC and GC, as well as in the analysis of other compounds using this compound as a reagent.
For the analysis of this compound, derivatizing agents are used to improve volatility, reduce polarity, and enhance detector response. rsc.org Common derivatization reactions for primary amines include acylation and silylation. rsc.org For example, trifluoroacetic anhydride is used to form N-TFA-α-methyl this compound for chiral GC separation. msu.edu Alkyl chloroformates are also utilized in derivatization reactions for GC analysis. rsc.org
Conversely, this compound itself is a valuable derivatization agent, particularly for HPLC with fluorescence detection. fishersci.co.ukepa.govnih.gov It reacts with compounds like catecholamines, 5-hydroxyindoles, carboxylic acids, and phosphates to attach a benzyl (B1604629) group, which can enhance their detectability. fishersci.co.ukepa.govnih.gov For instance, this compound is used to derivatize perfluorooctane (B1214571) sulfonyl fluoride (B91410) (PFOSF) for analysis by LC/MS, allowing for sensitive and reproducible quantification. nih.gov This versatility makes this compound an important tool in analytical chemistry. nih.gov
Gas Chromatography (GC)
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and its derivatives. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound, a primary aromatic amine, displays several key absorption bands. orgchemboulder.comlibretexts.org
The most characteristic absorptions are the N-H stretching vibrations of the primary amine group. orgchemboulder.com These typically appear as two distinct bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com For pure this compound, asymmetrical and symmetrical stretching modes are observed around 3372 cm⁻¹ and 3303 cm⁻¹, respectively. researchgate.net Other significant peaks include the N-H bending (scissoring) vibration, which occurs in the 1650-1580 cm⁻¹ range, and the strong C-N stretching vibration for aromatic amines, found between 1335-1250 cm⁻¹. orgchemboulder.comlibretexts.org A broad N-H wagging band can also be observed between 910-665 cm⁻¹. orgchemboulder.com
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity/Shape |
|---|---|---|
| N-H Stretch (asymmetric) | ~3372 | Medium-Strong |
| N-H Stretch (symmetric) | ~3303 | Medium-Strong |
| N-H Bend (scissoring) | 1650-1580 | Medium |
| C-N Stretch (aromatic) | 1335-1250 | Strong |
| N-H Wag | 910-665 | Broad, Strong |
Data compiled from various spectroscopic sources. orgchemboulder.comlibretexts.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to characterize this compound.
In the ¹H NMR spectrum of this compound, the protons of the phenyl group typically appear as a multiplet in the aromatic region, around δ 7.2-7.4 ppm. rsc.orgresearchgate.net The two benzylic protons (CH₂) attached to the nitrogen atom show a singlet at approximately δ 3.75-3.84 ppm. nih.govresearchgate.net The two protons of the amino group (NH₂) produce a broad singlet, with a chemical shift that can vary but is often found around δ 1.52 ppm in a non-polar solvent like CDCl₃. nih.gov
The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound in CDCl₃, the benzylic carbon (CH₂) signal appears at approximately δ 42.25 ppm. mpg.de The carbons of the aromatic ring show signals in the range of δ 126-143 ppm. The carbon attached to the methylene (B1212753) group (ipso-carbon) is found at the downfield end of this range, around δ 143.35 ppm, while the other aromatic carbons appear at approximately δ 127.04, δ 128.46, and δ 126.70 ppm. mpg.denih.gov
Table 4: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Chemical Shift (ppm) | Solvent |
|---|---|---|---|
| ¹H | -NH₂ | ~1.52 | CDCl₃ |
| -CH₂- | ~3.84 | CDCl₃ | |
| -C₆H₅ | ~7.2-7.4 | CDCl₃ | |
| ¹³C | -CH₂- | ~42.25 | DMSO-d₆ |
| C (aromatic) | ~126.7, 127.0, 128.5 | CDCl₃ | |
| C-ipso (aromatic) | ~143.3 | CDCl₃ |
Data compiled from PubChem and other spectroscopic sources. mpg.denih.gov
Table 5: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 7504 |
| N-benzylidenethis compound | 95831 |
| Benzaldehyde (B42025) | 240 |
| Toluene (B28343) | 1140 |
| Acetonitrile | 6342 |
| Trifluoroacetic anhydride | 6741 |
| Heptafluorobutyric anhydride | 69820 |
| Catecholamines | |
| 5-hydroxyindoles | |
| Perfluorooctane sulfonyl fluoride | 78531 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique for the identification and structural elucidation of this compound and its metabolites. researchgate.net The fragmentation patterns observed in mass spectra provide valuable information about the compound's structure.
Under collision-induced dissociation (CID) conditions, protonated benzylamines exhibit characteristic fragmentation pathways. nih.gov A common initial step is the cleavage of the C-N bond, forming an ion/neutral complex of a benzyl cation and this compound. nih.gov This complex can then undergo several dissociation pathways:
Direct dissociation: This leads to the formation of a benzyl cation, observed at a mass-to-charge ratio (m/z) of 91. nih.gov
Electrophilic attack: The benzyl cation can attack the phenyl ring of the this compound, leading to the elimination of ammonia (B1221849) and the formation of a benzylbenzyl cation at m/z 181. nih.gov
Hydride abstraction: A hydride ion can be abstracted from the methylene group of the neutral this compound to the benzylic cation, resulting in the elimination of toluene and the formation of a substituted immonium ion. nih.gov
In the analysis of this compound metabolites, such as 3,4-dihydroxythis compound (B7771078) (DHBAH) and 3-methoxy, 4-hydroxythis compound (B1666329) (HMBAH), both parent ions initially eliminate ammonia (NH₃) at low collision energy. nih.govcapes.gov.br At higher collision energies, the fragmentation of the resulting [MH - NH₃]⁺ ion differs. For DHBAH, it leads to the formation of [MH - NH₃ - H₂O - CO]⁺, whereas for HMBAH, a radical cation [MH - NH₃ - CH₃]⁺ is formed. nih.gov
Stable isotope-labeled this compound has been instrumental in identifying metabolites in rat bile and urine using LC/MS. nih.govacs.org The major metabolite identified is hippuric acid, formed through the glycine (B1666218) conjugation of benzoic acid. nih.govacs.org Additionally, several glutathione (B108866) adducts have been detected, indicating that this compound is metabolized into various reactive intermediates. nih.govacs.org The oxidative deamination of this compound to benzaldehyde is a key step preceding the formation of hippuric acid and S-benzyl-L-glutathione. nih.govacs.org
The table below summarizes key fragments observed in the mass spectrometric analysis of this compound and its derivatives.
Table 1: Characteristic Mass Spectrometry Fragments of this compound and its Derivatives To display the table, click on the relevant section.
Click to view table
| Compound/Fragment | m/z | Fragmentation Pathway | Reference |
| Benzyl cation | 91 | Direct dissociation of protonated this compound | nih.gov |
| Benzylbenzyl cation | 181 | Loss of ammonia from protonated dithis compound (B1670424) | nih.gov |
| [DHBAH - NH₃]⁺ | Varies | Loss of ammonia from 3,4-dihydroxythis compound | nih.gov |
| [HMBAH - NH₃]⁺ | Varies | Loss of ammonia from 3-methoxy, 4-hydroxythis compound | nih.gov |
UV-Vis Spectroscopy
UV-Vis spectroscopy is a technique used to measure the absorption of ultraviolet and visible light by a compound. The UV-Vis spectrum of this compound shows absorption maxima at approximately 206 nm and 256 nm. sielc.comsielc.com These absorption bands are characteristic of the electronic transitions within the this compound molecule. For analytical purposes, such as in High-Performance Liquid Chromatography (HPLC), setting the detector to one of these maxima is recommended for optimal results. sielc.comsielc.com It is important to note that the pH of the mobile phase can affect the UV-Vis spectrum of some compounds. sielc.com The provided spectra are typically measured in an acidic mobile phase with a pH of 3 or lower. sielc.com
The table below presents the absorption maxima for this compound.
Table 2: UV-Vis Absorption Maxima for this compound To display the table, click on the relevant section.
Click to view table
| Wavelength (nm) | Solvent/Conditions | Reference |
| 206 | Acidic mobile phase (pH ≤ 3) | sielc.comsielc.com |
| 256 | Acidic mobile phase (pH ≤ 3) | sielc.comsielc.com |
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to investigate intermolecular interactions within a crystal structure. nih.govnih.gov This analysis provides quantitative information about the noncovalent interactions that are responsible for the crystal packing. nih.govnih.gov
In a study of a novel organic salt synthesized from the reaction of this compound and 4-carboxybenzaldehyde, Hirshfeld surface analysis was employed to explore these interactions. nih.govacs.orgacs.org The analysis revealed that the crystal packing is primarily stabilized by N–H···O and weaker C–H···O hydrogen bonds between the cation and anion. nih.gov Further stabilization is provided by C–H···π and C–O···π interactions. nih.gov
The analysis also allows for the calculation of void volumes within the crystal packing. nih.govacs.org In the studied compound, the percentage of voids was found to be 12.2%, indicating a strong packing of the cation and anion with no large cavities present. nih.govacs.org
Advanced Analytical Approaches
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS)
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of samples in their native environment with minimal preparation. basinc.com This method employs a fast-moving stream of charged solvent droplets to desorb and ionize analytes from a surface, which are then analyzed by a mass spectrometer. wikipedia.org
DESI-MS has been successfully applied for high-throughput screening of chemical reactions, including the N-alkylation of this compound. researchgate.netrsc.org In one study, the reaction between this compound and benzyl bromide was analyzed on a PTFE membrane substrate. researchgate.net The DESI-MS analysis confirmed the formation of the target product, dithis compound (m/z 198), which was further verified by online MS/MS. rsc.org The MS/MS spectrum showed the characteristic elimination of NH₃ to produce the o-benzyl benzyl cation at m/z 181. rsc.org This technique allows for rapid screening, approaching rates of 10,000 reactions per hour. researchgate.net
Real-time Reaction Monitoring with FT-IR Spectroscopy
Real-time reaction monitoring using in-situ Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for gaining insights into reaction kinetics and mechanisms. nih.gov This approach allows for the continuous tracking of the concentrations of reactants, intermediates, and products throughout a chemical process.
An approach combining a microreactor setup with inline FT-IR spectroscopy has been used to study the kinetics of the imine synthesis from benzaldehyde and this compound. researchgate.netacs.org This method, which can be combined with self-modeling curve resolution, allows for efficient acquisition of kinetic data. acs.org The use of flow cells integrated with FT-IR spectrometers can enhance the detection of low-intensity IR peaks of reaction intermediates. magritek.comresearchgate.net This is particularly useful for studying complex or rapid reactions, providing crucial data on reaction times and rate-determining steps. magritek.comresearchgate.net
The table below lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs.
Table 3: Compound Names and PubChem CIDs To display the table, click on the relevant section.
Computational and Theoretical Studies of Benzylamine
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to model the electronic structure and energy of benzylamine. These calculations are fundamental to predicting a wide range of molecular properties, from stable conformations to spectroscopic signatures.
Density Functional Theory (DFT) has become a principal computational method for studying this compound and its derivatives due to its favorable balance of accuracy and computational cost. fishersci.co.ukthegoodscentscompany.comwikipedia.org DFT studies have been instrumental in elucidating complex reaction mechanisms involving this compound. For instance, calculations have been used to explore the detailed mechanisms of iridium-catalyzed C-H alkenylation of this compound, revealing that N-deprotonation before C-H activation is the favored pathway. fishersci.co.ukthegoodscentscompany.com Such studies help determine rate-determining steps and explain the role of directing groups and the regioselectivity of reactions. fishersci.co.uk
Furthermore, DFT is used to investigate the structural and electronic properties of this compound-based systems. fishersci.cafishersci.ca These calculations provide insights into frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding chemical reactivity and stability. miami.edu DFT has also been applied to model the acetoxylation of this compound derivatives, showing how additives can enhance reaction rates by stabilizing key intermediates. wikipedia.org The versatility of DFT allows researchers to model not only reaction pathways but also the fundamental electronic characteristics that govern the behavior of this compound in various chemical environments. wikipedia.orgfishersci.ca
Determining the most stable three-dimensional arrangement of atoms, or the equilibrium geometry, is a primary goal of computational chemistry. For this compound, molecular geometry optimization is typically performed using DFT methods, such as B3LYP, in conjunction with various basis sets like 6-311++G** and cc-pVTZ. fishersci.cawikipedia.org This process systematically adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface. nih.gov
The conformational landscape of this compound is influenced by the flexible aminic side chain, which can rotate relative to the phenyl ring. nih.gov Computational studies have identified multiple stable conformers and the low energy barriers that allow for easy interconversion between them. nih.gov The optimized structural parameters, including bond lengths and angles, obtained from these calculations generally show good agreement with experimental data derived from techniques like X-ray crystallography, thereby validating the computational model. wikipedia.orgfishersci.ca
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-C (ring) | Aromatic carbon-carbon bond length | ~1.39 Å |
| C-C (alkyl) | Bond between phenyl ring and methylene (B1212753) carbon | ~1.51 Å |
| C-N | Bond between methylene carbon and nitrogen | ~1.47 Å |
| C-C-N | Angle involving the phenyl ring, methylene carbon, and nitrogen | ~112° |
| H-N-H | Angle within the amino group | ~106° |
Theoretical vibrational spectra, including Fourier-transform infrared (FT-IR) and FT-Raman, are simulated to aid in the interpretation and assignment of experimental spectroscopic data. fishersci.ca These simulations are most commonly performed using DFT calculations, which can predict the frequencies and intensities of the fundamental vibrational modes of this compound. fishersci.cafishersci.ca By comparing the simulated spectra with experimental results, researchers can confidently assign specific spectral bands to corresponding molecular motions, such as stretching, bending, and torsional modes. nih.govnih.gov
For substituted benzylamines, like 4-(trifluoromethyl)this compound, computational studies have successfully assigned the fundamental modes by correlating theoretical wavenumbers with experimental FTIR and FT-Raman data. fishersci.ca This comparative approach is crucial for understanding how substitutions on the phenyl ring or amino group affect the molecule's vibrational properties. The generally strong agreement between calculated and observed frequencies confirms the accuracy of the optimized molecular geometry used for the simulation. fishersci.canih.gov
| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Typical Calculated Range (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | -NH₂ | 3300-3500 | 3350-3550 |
| C-H Stretch (Aromatic) | C₆H₅- | 3000-3100 | 3050-3150 |
| C-H Stretch (Aliphatic) | -CH₂- | 2850-2950 | 2900-3000 |
| C=C Stretch (Aromatic Ring) | C₆H₅- | 1450-1600 | 1450-1610 |
| C-N Stretch | -CH₂-NH₂ | 1020-1250 | 1030-1260 |
Natural Bond Orbital (NBO) analysis is a computational technique used to interpret the electronic wavefunction in terms of the familiar Lewis structure concepts of bonds, lone pairs, and delocalization effects. nih.govfishersci.ca For this compound, NBO analysis provides a quantitative description of charge distribution and the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. fishersci.canih.gov
Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution across a molecule's surface. The MEP map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack.
For this compound and its derivatives, MEP maps clearly identify the nitrogen atom's lone pair as a region of high negative potential, making it a primary site for protonation and interaction with electrophiles. fishersci.camiami.edu Conversely, the hydrogen atoms of the amino group exhibit positive potential, indicating their susceptibility to interaction with nucleophiles. This analysis provides a clear, visual guide to the chemical reactivity of the molecule, complementing the insights gained from other computational methods like NBO and frontier molecular orbital analysis. miami.edu
Natural Bond Orbital (NBO) Analysis
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics, solvent effects, and interactions with other molecules. For this compound and its derivatives, MD simulations can model their behavior in complex biological environments, such as the active site of an enzyme or near a cell membrane.
For example, MD simulations have been employed to assess the conformational changes and stability of this compound-containing hybrids when interacting with proteins, such as those involved in bacterial biofilm formation. These simulations can track the movement of the ligand and protein over time (e.g., 100 nanoseconds), revealing stable binding modes and key intermolecular interactions. In drug design, Gaussian accelerated molecular dynamics (GaMD) has been used to explore the binding pathways of this compound-containing drugs to their receptor targets, identifying both orthosteric and previously unknown allosteric sites. Such simulations are crucial for understanding the dynamic nature of molecular recognition and for the rational design of new therapeutic agents.
Prediction of Chemical and Biological Properties
Computational methods are increasingly used to predict the physicochemical and biological properties of compounds, reducing the need for extensive experimental testing.
The benzyl (B1604629) moiety is known to enhance nonlinear optical (NLO) properties in conjugated systems due to increased electron delocalization. acs.org Quantum chemical calculations are a primary tool for predicting the linear and NLO properties of this compound and its derivatives.
Theoretical studies, often using Density Functional Theory (DFT), have been conducted to calculate the linear polarizability (α) and the first- and third-order hyperpolarizabilities (β and γ) of this compound-related structures. acs.orgresearchgate.netnih.gov For example, a study on a novel organic salt synthesized from this compound and 4-carboxybenzaldehyde used DFT to compute its linear and third-order NLO polarizability, suggesting its potential for use in lasers and frequency-converting applications. acs.orgresearchgate.netnih.gov
Research on layered this compound lead(II) bromide perovskite microdisks has demonstrated tunable NLO behavior, switching from saturable absorption to reverse saturable absorption. researchgate.net This behavior is attributed to the interplay between one- and two-photon absorption processes. researchgate.net Theoretical analysis of push-pull π-conjugated molecules has shown that the choice of the exchange-correlation functional in DFT calculations, such as CAM-B3LYP, is crucial for accurately predicting two-photon absorption probabilities and hyperpolarizabilities. nih.gov
The table below presents calculated NLO properties for a compound derived from this compound.
| Property | Calculated Value | Method | Reference |
| First Hyperpolarizability (βz) | 1.69 × 10–30 esu | Hückel–Agrawal's approximation | acs.org |
| Nonlinear Refractive Index (n2) | 0.09250×10-10 cm2/W | Z-scan technique | ajol.info |
| Nonlinear Absorption Coefficient (β) | -0.174×10–6 cm/W | Z-scan technique | ajol.info |
| Third-order Susceptibility (χ(3)) | 4.101× 10-5 esu | Z-scan technique | ajol.info |
In silico ADMET prediction is a critical step in modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. nih.gov Computational models are used to predict various properties of this compound derivatives. openmedicinalchemistryjournal.comresearchgate.net
Studies on novel this compound derivatives synthesized as potential anti-tuberculosis agents have included the prediction of their ADMET properties. openmedicinalchemistryjournal.comresearchgate.net These predictions help to assess the drug-likeness and potential toxicity of the synthesized compounds. openmedicinalchemistryjournal.comresearchgate.netbiointerfaceresearch.com The admetSAR tool, for instance, has been used to predict properties like hERG inhibition for this compound. drugbank.com Applying molecular modeling to predict ADMET is challenging because the associated proteins often have large, flexible binding cavities. nih.gov Nevertheless, both ligand-based and structure-based methods have shown promising results in analyzing metabolic properties and optimizing for toxicity and bioavailability. nih.gov
The following ADMET properties for this compound have been predicted using computational tools.
| Property | Prediction | Confidence Score | Reference |
| hERG Inhibition (predictor I) | Non-inhibitor | 0.8813 | drugbank.com |
| hERG Inhibition (predictor II) | Non-inhibitor | 0.8996 | drugbank.com |
Understanding the relationship between a molecule's structure and its properties (QSAR/QSPR) is a cornerstone of chemical and pharmaceutical research. nih.gov Computational studies on this compound and its derivatives have provided significant insights in this area.
Biological Activity: The biological activity of N-(indol-3-ylglyoxylyl)this compound derivatives at the benzodiazepine (B76468) receptor is highly dependent on the substituent on the phenyl ring of the this compound moiety. nih.gov Similarly, for N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines, different substituents on the N4-benzylamine group significantly affect their antibacterial activity. rsc.orglstmed.ac.uk In the context of MAO inhibition, the presence of electron-withdrawing groups on the this compound ring has been shown through calculations to increase the reaction rate, which correlates with experimental observations. researchgate.net
Optical Properties: The NLO properties of molecules are strongly linked to their electronic structure. acs.org For compounds containing a benzyl group, the delocalization of π-electrons in the benzene (B151609) ring enhances NLO effects. acs.org Theoretical studies on various push-pull systems have confirmed that the nature of the π-conjugated bridge and the donor-acceptor groups are key determinants of the NLO response. nih.gov For instance, a -C=C- bridge leads to a much larger NLO response compared to a -N=N- bridge. nih.gov Hirshfeld surface analysis and quantum chemical calculations on a salt derived from this compound revealed how noncovalent interactions and molecular geometry influence its optoelectronic properties. acs.orgresearchgate.net
Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models have been developed to predict properties like the aqueous solubility of this compound salts. nih.gov These models use molecular descriptors derived from the chemical structure to correlate with and predict physical properties. nih.gov
Environmental Fate and Ecotoxicological Considerations of Benzylamine
Degradation Pathways in Environmental Compartments
The environmental persistence and transformation of benzylamine are governed by a combination of abiotic and biotic processes. These degradation pathways determine the compound's ultimate fate and potential for accumulation in various environmental matrices.
Abiotic Transformation Processes
Abiotic transformation of this compound in the environment is primarily driven by its reaction with photochemically-produced hydroxyl radicals in the atmosphere. nih.govechemi.com The rate constant for this vapor-phase reaction is estimated to be 3.4 x 10⁻¹¹ cm³/molecule-sec at 25°C. echemi.com This corresponds to an atmospheric half-life of approximately 11 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.govechemi.com
In aqueous environments, the abiotic degradation of this compound can be influenced by water treatment processes. During chlorination, the dominant reaction involves the transfer of chlorine to the this compound nitrogen, followed by the elimination of hydrochloric acid to form an imine. This imine subsequently hydrolyzes to yield benzaldehyde (B42025) and a lower-order amine. rsc.orgrsc.org A similar transformation pathway is observed during chloramination, although it proceeds at a slower rate. rsc.orgrsc.org Studies have also noted that aromatic amines can be oxidized by organic radicals in sunlit, oxygenated waters, with an estimated half-life of around 100 days. scbt.com
Biotic Degradation Mechanisms
Biodegradation is a significant pathway for the removal of this compound from both terrestrial and aquatic environments. nih.gov Multiple screening studies have demonstrated that this compound is readily biodegradable, with degradation rates ranging from 53% to 101% over a period of 4 to 30 days in various tests. echemi.com In lake water, this compound has been shown to degrade by 96.1-98.9% within 6 days. nih.govechemi.com
The biodegradation of this compound can proceed through several microbial pathways. One identified pathway involves the cleavage of the C-alkyl-N bond, leading to the formation of benzyldimethylamine as an initial metabolite. researchgate.net This is followed by subsequent demethylation reactions, which produce benzylmethylamine and then this compound itself. researchgate.net The this compound is then subject to deamination, resulting in the formation of benzaldehyde. researchgate.net Benzaldehyde is further oxidized to benzoic acid, which can then be degraded through various microbial metabolic cycles. researchgate.net Another described pathway involves the direct deamination of this compound to form an aldehyde species and release ammonia (B1221849). researchgate.net The rate of mineralization of this compound in lake water has been found to be directly proportional to its concentration at low levels. epa.gov
Adsorption, Desorption, and Mobility in Environmental Media
The movement of this compound through the environment is largely dictated by its adsorption and desorption behavior in soil and its mobility in aquatic systems. These processes are influenced by the physicochemical properties of this compound and the characteristics of the environmental media.
Soil Adsorption and Leaching
This compound is expected to have moderate mobility in soil. nih.govechemi.com This is based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 270. nih.govechemi.com The log octanol-water partition coefficient (log Kow) of this compound is 1.09, which also suggests a moderate potential for partitioning into organic matter. echemi.comscbt.com
A critical factor governing the adsorption of this compound in soil is its pKa of 9.33. nih.govechemi.com This indicates that at typical environmental pH values (5 to 9), this compound will exist almost entirely in its protonated, cationic form. nih.govechemi.com Cations generally exhibit stronger adsorption to soils, particularly those containing organic carbon and clay, compared to their neutral counterparts. nih.govechemi.com This strong adsorption to soil particles reduces the potential for this compound to leach into groundwater. irost.irscirp.org Consequently, volatilization from moist soil surfaces is not considered an important fate process for this compound due to its cationic nature. nih.govechemi.com
The adsorption and subsequent leaching of chemicals like this compound are also influenced by soil properties such as organic matter content, cation exchange capacity, and clay content. d-nb.info
Mobility in Aquatic Systems
In aquatic environments, this compound is expected to adsorb to suspended solids and sediment. nih.govechemi.com This is consistent with its estimated Koc value of 270. nih.govechemi.com The tendency of this compound to exist as a cation at typical aquatic pH levels will enhance its partitioning to negatively charged suspended particles and sediment. nih.gov While this compound is soluble in water, its mobility in the water column can be attenuated by this adsorption. echemi.com
Volatilization from water surfaces is not expected to be a significant fate process for this compound. nih.govechemi.com Because it exists predominantly as a cation in the pH range of 5 to 9, it is not prone to volatilization from the water column. nih.govechemi.com The potential for bioconcentration in aquatic organisms is considered low, based on an estimated bioconcentration factor (BCF) of 2.4. echemi.com
Bioaccumulation Potential
Bioaccumulation refers to the net result of an organism's uptake, distribution, metabolism, and elimination of a chemical substance. europa.eu It is a critical component of environmental hazard assessment, indicating the potential for a substance to accumulate in organisms and potentially move through the food web. nih.gov
Uptake and Bioaccumulation in Organisms
The potential for this compound to bioaccumulate in organisms is considered low. nih.govechemi.com This assessment is primarily based on its physicochemical properties and data from predictive models. The Bioconcentration Factor (BCF), which quantifies the accumulation of a water-borne chemical in an aquatic organism, is a key metric in this evaluation. europa.eu For this compound, the estimated BCF is 2.4, a value that suggests a low potential for bioconcentration in aquatic life. nih.govechemi.com
This low BCF value is supported by the octanol-water partition coefficient (log Kₒw), another indicator of bioaccumulation potential. nih.gov this compound has a log Kₒw of 1.09. nih.gov Substances with a low log Kₒw are generally less likely to accumulate in the fatty tissues of organisms.
Furthermore, studies indicate that this compound is readily biodegradable, which limits its persistence in the environment and, consequently, its uptake by organisms. carlroth.com Biodegradation of 96.1-98.9% was observed in lake water after six days, indicating that it is unlikely to remain in the aquatic environment long enough for significant accumulation to occur. echemi.com Due to these factors—a low BCF, a low log Kₒw, and ready biodegradability—bioconcentration is not considered an important environmental fate process for this compound.
Table 1: Bioaccumulation Indicators for this compound
| Parameter | Value | Interpretation | Source(s) |
|---|---|---|---|
| Bioconcentration Factor (BCF) | 2.4 (estimated) | Low potential for bioconcentration | nih.govechemi.com |
| Log Octanol-Water Partition Coefficient (log Kₒw) | 1.09 | Low lipophilicity, suggesting low accumulation in fatty tissues | nih.gov |
Environmental Risk Assessment Frameworks
Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of human activities, such as the release of chemicals, on the environment. rmpcecologia.com These frameworks are essential for regulatory bodies to make informed decisions on chemical safety and management. kemi.se
Methodologies for Assessing Environmental Impact
The assessment of a chemical's environmental impact involves a structured, often tiered, approach to characterize potential risks. dlrcgroup.com The process generally begins with hazard identification, followed by an assessment of dose-response, exposure, and finally, risk characterization. nepc.gov.au This framework allows for the evaluation of stressors, which can be any chemical, physical, or biological entity that may induce adverse ecological effects. rmpcecologia.com
Several methodologies are employed in ERAs:
Fate and Exposure Models: These models predict the distribution and concentration of a chemical in various environmental compartments (air, water, soil). kemi.se For this compound, its high water solubility and low potential for bioaccumulation are key inputs for these models. nih.gov
Ecotoxicity Testing: Standardized tests, often following OECD guidelines, are used to determine the effects of a substance on representative organisms from different trophic levels (e.g., algae, invertebrates, fish). kemi.se
Life Cycle Assessment (LCA): This methodology evaluates the environmental impacts of a product or substance throughout its entire life cycle, from raw material extraction to disposal.
Persistence, Bioaccumulation, and Toxicity (PBT) Assessment: This is a hazard-based approach to identify substances that are persistent in the environment, accumulate in organisms, and are toxic. this compound is not classified as a PBT substance. carlroth.com
New Approach Methodologies (NAMs), which include computational toxicology and high-throughput in vitro testing, are increasingly being incorporated to supplement traditional animal testing and to assess chemicals with limited data. canada.caepa.govnih.gov
Regulatory Guidelines and Compliance (e.g., OECD)
Globally, the environmental risk of chemicals is managed through various regulatory frameworks that often rely on internationally accepted guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). oecd.org
European Union: The primary legislation is the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC 1907/2006). europa.eueuropa.eu Under REACH, companies are responsible for collecting information on the properties of their chemical substances, assessing the risks, and registering the information in a central database managed by the European Chemicals Agency (ECHA). europa.eu The regulation aims to ensure a high level of protection for human health and the environment. europa.eu For medicinal products, a specific Environmental Risk Assessment is required as part of the marketing authorization process. dlrcgroup.comecetoc.org The PBT assessment is a key component, with a BCF value of ≥ 2,000 indicating a substance is "bioaccumulative" (B) and ≥ 5,000 as "very bioaccumulative" (vB). researchgate.netepa.ie this compound's BCF of 2.4 falls well below these thresholds. nih.govechemi.com
United States: The U.S. Environmental Protection Agency (EPA) conducts ecological risk assessments under various laws, including the Toxic Substances Control Act (TSCA). rmpcecologia.comedf.org The EPA has developed a comprehensive framework and numerous guidance documents for conducting these assessments, which evaluate the likelihood of adverse ecological effects from stressors. rmpcecologia.comornl.govepa.gov
International Standards (OECD): The OECD Guidelines for the Testing of Chemicals are a collection of internationally recognized standard methods used by governments, industry, and independent laboratories to assess the safety of chemicals. kemi.seoecd.org These guidelines cover various aspects of a chemical's profile, including its physical-chemical properties, effects on biological systems, environmental fate and behavior (e.g., biodegradability, bioaccumulation), and health effects. kemi.se The use of these harmonized guidelines ensures consistency and allows for the Mutual Acceptance of Data (MAD) among member countries, reducing the need for duplicative testing.
Table 2: Overview of Key Regulatory Frameworks
| Framework/Regulation | Jurisdiction | Key Features | Relevance to this compound |
|---|---|---|---|
| REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) | European Union | Industry responsibility for risk assessment; Registration with ECHA; PBT criteria. europa.eueuropa.eu | Registered and evaluated based on its production volume and uses; Not classified as PBT. carlroth.com |
| TSCA (Toxic Substances Control Act) | United States | EPA authority to require reporting, record-keeping, and testing; Risk evaluations for existing chemicals. edf.org | Subject to EPA risk evaluation to assess potential environmental and health risks. |
| OECD Guidelines for the Testing of Chemicals | International | Standardized and mutually accepted methods for chemical safety testing. kemi.seoecd.org | Ecotoxicological and fate data (e.g., biodegradability, BCF) are often generated following OECD guidelines. |
Q & A
Q. What are the optimal methods for synthesizing benzylamine with high yield, and how do reaction conditions influence product purity?
this compound is commonly synthesized via the reaction of benzyl chloride with ammonia under controlled conditions. Stepwise addition of benzyl chloride at 30–40°C in a mixture of aqueous ammonia, NaOH, and diethyl ether yields ~60% this compound, with dithis compound as a byproduct . Alternative methods include reductive amination of benzaldehyde over Raney nickel or reduction of benzonitrile, which avoid polyalkylation side reactions . To optimize purity, vacuum distillation is recommended, as it removes impurities like benzyl alcohol and Schiff bases .
Q. How does this compound interact with common reagents, and what analytical techniques validate these reactions?
this compound undergoes nitration (8% ortho-, 49% meta-, 43% para-nitro derivatives) and forms salts (e.g., hydrochloride, picrate) detectable via melting point analysis . Its reaction with isocyanates produces substituted ureas, characterized by FTIR (C=O stretch at ~1650 cm⁻¹) and NMR (disappearance of NH₂ signals). Carbon dioxide absorption forms a carbamic acid salt, observable as a precipitate, with TGA confirming thermal stability up to 260°C .
Q. What are the thermodynamic properties of this compound in liquid mixtures, and how do additives affect its behavior?
In ternary mixtures (this compound/benzene/ethanol), partial molar volumes and acoustic properties are measured using densimetry and ultrasonic velocimetry. For example, adding 1-butyl-1-methylpyrrolidinium tetrafluoroborate (ionic liquid) alters volumetric and entropic compression values, with data modeled using equations of state . These studies inform solvent selection for reactions requiring precise solvation environments.
Advanced Research Questions
Q. How can QSAR models predict the binding affinity of para-substituted this compound analogues to monoamine oxidase (MAO) mutants?
QSAR analysis of para-substituted benzylamines binding to MAO A Ser209Ala and Ser209Glu mutants reveals a linear correlation with van der Waals volume (Vw) scaled by 0.1. Substituents with larger Vw (e.g., -CF₃) exhibit lower binding due to steric hindrance in the enzyme cavity. Computational modeling (e.g., Gaussian for Vw calculations) and kinetic assays validate these trends .
Q. What reactive intermediates form during this compound bioactivation, and how do they interact with biological nucleophiles?
In vivo studies in rats show this compound is metabolized to reactive intermediates via oxidative deamination (producing benzaldehyde) and formamide/carbamic acid pathways. These intermediates form glutathione adducts (e.g., S-[benzylcarbamoyl]glutathione) identified via LC/MS. CYP450 isoforms (2A1, 2E1) catalyze epoxide formation, leading to further adducts .
Q. How do shock tube experiments and RRKM theory elucidate this compound decomposition kinetics at high temperatures?
Decomposition at 1225–1599 K follows the rate expression , determined via NH₂ concentration profiles using frequency-modulation absorption spectroscopy. RRKM calculations extrapolate high-pressure-limit rates (), critical for combustion modeling .
Q. What role does this compound play in polymerization reactions, and how does temperature affect peptide chain length?
In ring-opening polymerization (ROP) of L-phenylalanine N-carboxyanhydride, this compound acts as an initiator. At 0°C, a 1:50 this compound/monomer ratio yields peptides with a degree of polymerization (DP) of 42. Raising temperature to 25°C reduces DP to 25 due to accelerated chain termination, as shown by ¹H NMR end-group analysis .
Methodological Challenges and Data Contradictions
Q. Why do different studies report varying yields for this compound synthesis, and how can these discrepancies be resolved?
Yields depend on ammonia concentration and stoichiometry. For example, excess ammonia reduces dithis compound formation but requires careful pH control. Conflicting reports (43% vs. 93% yields) arise from differences in vacuum distillation efficiency and byproduct quantification methods (GC vs. gravimetry) .
Q. How do discontinuous buffer systems affect this compound migration in capillary electrophoresis, and what simulations predict this behavior?
In discontinuous buffers (e.g., this compound/acetate), this compound migrates cathodically with mobility proportional to ionic strength. Simul 5 software accurately predicts migration patterns by solving Nernst-Planck equations, validated experimentally via UV detection at 210 nm .
Applications in Advanced Material Science
Q. Can this compound-derived coordination networks enhance proton conductivity, and what structural features are critical?
Sulfonated this compound linkers in Mg/Pb coordination polymers (e.g., [Mg(H₂O)₂(H₃L)]·H₂O) achieve proton conductivity of at 80°C. Hydrogen bonding between -SO₃H groups and water molecules facilitates proton hopping, as confirmed by impedance spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
